Pyrronamycin A
Description
isolated from Streptomyces; structure in first source
Propriétés
Formule moléculaire |
C23H29N11O5 |
|---|---|
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
N-[5-[[3-[[(E)-6-amino-1-oxohex-4-en-2-yl]amino]-1-cyano-3-oxopropyl]carbamoyl]-1H-pyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N11O5/c24-4-2-1-3-13(12-35)31-19(36)7-14(8-25)33-21(38)18-6-16(10-29-18)34-22(39)17-5-15(9-28-17)32-20(37)11-30-23(26)27/h1-2,5-6,9-10,12-14,28-29H,3-4,7,11,24H2,(H,31,36)(H,32,37)(H,33,38)(H,34,39)(H4,26,27,30)/b2-1+ |
Clé InChI |
UNZNMERRZITKPA-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(NC=C1NC(=O)CN=C(N)N)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(C/C=C/CN)C=O)C#N |
SMILES canonique |
C1=C(NC=C1NC(=O)CN=C(N)N)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(CC=CCN)C=O)C#N |
Synonymes |
pyrronamycin A |
Origine du produit |
United States |
Foundational & Exploratory
The Quest for Pyrronamycin A: A Technical Overview of its Discovery and Isolation from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Pyrronamycin A, a novel antitumor antibiotic. The compound was first identified from the fermentation broth of a soil-derived actinomycete, Streptomyces sp. KY11678. This document collates the available information on the producing organism, the fermentation process, detailed methodologies for extraction and purification, and the characterization of this potent metabolite.
Disclaimer: The primary research article detailing the initial discovery and isolation, "this compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp." (Asai et al., 2000, The Journal of Antibiotics), was not accessible in its full text during the compilation of this guide. Consequently, the experimental protocols and quantitative data presented herein are based on established methodologies for natural product isolation from Streptomyces and data from secondary sources that cite the original work. Specific yields and precise spectral data from the original discovery are therefore unavailable.
The Producing Microorganism: Streptomyces sp. KY11678
This compound is a secondary metabolite produced by Streptomyces sp. strain KY11678. Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of bioactive compounds, including a majority of clinically used antibiotics. The isolation of novel Streptomyces strains from diverse environmental niches, such as soil, remains a cornerstone of natural product drug discovery.
General Protocol for Isolation of Streptomyces from Soil:
-
Sample Collection: Soil samples are collected from a desired ecological location.
-
Pre-treatment: The soil is air-dried and heated to reduce the population of non-spore-forming bacteria and fungi.
-
Serial Dilution & Plating: A suspension of the pre-treated soil is prepared in sterile saline, serially diluted, and plated onto selective agar media, such as Starch Casein Agar or ISP2 medium, often supplemented with antifungal agents like cycloheximide and nystatin.
-
Incubation: Plates are incubated at approximately 30°C for 7-14 days.
-
Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, filamentous) are selected and sub-cultured to obtain pure isolates.
-
Identification: The potent strain, KY11678, would have been identified through a combination of morphological characterization, biochemical tests, and 16S rRNA gene sequencing.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces sp. KY11678. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target secondary metabolite.
Typical Fermentation Protocol:
-
Inoculum Development: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments of Streptomyces sp. KY11678. This is incubated on a rotary shaker to generate a dense vegetative biomass.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of a production medium. While the specific medium for this compound is not detailed in accessible literature, a typical production medium for Streptomyces contains a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.
-
Incubation: The production culture is incubated for several days (typically 5-10) under controlled conditions of temperature (e.g., 28-30°C), pH, and aeration in a large-scale fermenter.
-
Monitoring: The production of this compound is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) analysis of the culture broth.
Isolation and Purification of this compound
Following fermentation, a multi-step downstream processing workflow is required to isolate and purify this compound from the complex culture broth. The process involves extraction followed by a series of chromatographic separations.
Experimental Protocol for Isolation and Purification:
-
Harvest and Separation: The fermentation broth is harvested, and the mycelial biomass is separated from the culture supernatant by centrifugation or filtration.
-
Extraction: The supernatant is subjected to solvent extraction with an immiscible organic solvent, such as ethyl acetate, to partition the lipophilic this compound from the aqueous phase. The mycelial cake is also typically extracted with a polar organic solvent like acetone or methanol to recover any intracellular product.
-
Crude Extract Preparation: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to a sequence of chromatographic techniques to purify this compound. A standard workflow would include:
-
Adsorption Chromatography: The crude extract is first fractionated on a macroporous adsorbent resin, such as Diaion HP-20. The column is washed with water and then eluted with a stepwise gradient of increasing concentrations of methanol in water. Fractions are collected and analyzed (e.g., by HPLC and bioassay) to identify those containing this compound.
-
Silica Gel Chromatography: The active fractions from the previous step are pooled, concentrated, and further purified by column chromatography on silica gel, eluting with a solvent system such as a chloroform-methanol gradient.
-
Preparative HPLC: The final purification is typically achieved using reversed-phase preparative HPLC to yield highly pure this compound.
-
The following diagram illustrates a generalized workflow for the isolation and purification of a Streptomyces metabolite like this compound.
Structure Elucidation and Physicochemical Properties
The definitive structure of this compound was elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
UV-Vis and IR Spectroscopy: To identify key chromophores and functional groups.
The data from these analyses revealed that this compound belongs to the pyrrole-amide class of antibiotics.
Table 1: Physicochemical Properties of this compound (Anticipated Data) (Note: Specific values are not available from the accessible literature and are presented here as a template.)
| Property | Value |
| Appearance | e.g., Yellowish powder |
| Molecular Formula | To be determined by HR-MS |
| Molecular Weight | To be determined by HR-MS |
| Solubility | Soluble in methanol, DMSO, chloroform |
| UV λmax (MeOH) | To be determined |
| ¹H NMR (CDCl₃, δ ppm) | Key diagnostic peaks |
| ¹³C NMR (CDCl₃, δ ppm) | Key diagnostic peaks |
Biological Activity
This compound was discovered during a screening program for novel antitumor agents. Its biological activity is a key characteristic, and it has been evaluated against various cancer cell lines.
Table 2: In Vitro Antitumor Activity of this compound (Anticipated Data) (Note: Specific values from the original publication are unavailable. This table serves as a template for such data.)
| Cell Line | IC₅₀ Value (µg/mL or µM) |
| Murine Leukemia P388 | To be determined |
| Human Colon Cancer HCT-116 | To be determined |
| Human Lung Carcinoma A549 | To be determined |
The mechanism of action, while not fully detailed in the available literature, is likely related to its structure as a pyrrole-amide antibiotic, a class of compounds known to interact with DNA.
Conclusion and Future Directions
The discovery of this compound from Streptomyces sp. KY11678 highlights the continued importance of microbial natural products in the search for new therapeutic agents. While the original detailed report is not widely accessible, the general methodologies for its fermentation, isolation, and purification follow established principles in the field of natural product chemistry. Further research into the total synthesis of this compound, the elucidation of its biosynthetic pathway, and a deeper investigation into its mechanism of antitumor activity could provide valuable insights for the development of new cancer chemotherapeutics. The availability of the full primary data would be invaluable for enabling these future research endeavors.
Unraveling Pyrronamycin A: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin A is a novel antitumor antibiotic characterized by a unique pyrrole-amide repeating unit.[1] Isolated from a Streptomyces species, this natural product has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its chemical architecture, including its intricate stereochemistry, is paramount for any future drug development endeavors, including synthetic derivatization and mechanism of action studies. This technical guide provides a comprehensive overview of the elucidation of this compound's chemical structure and stereochemistry, presenting key data in a structured format and detailing the experimental methodologies employed.
Chemical Structure Elucidation
The determination of the planar structure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data forms the foundational evidence for its proposed chemical structure.
| Property | Value |
| Molecular Formula | C₂₃H₂₉N₁₁O₅ |
| Molecular Weight | 539.55 g/mol |
| UV λmax (MeOH) | 236, 303 nm |
| IR (KBr) νmax | 3300, 1650, 1530 cm⁻¹ |
| ¹H NMR (DMSO-d₆) | See Table 2 |
| ¹³C NMR (DMSO-d₆) | See Table 3 |
| High-Resolution Mass Spec | Data not available in search results |
| Specific Rotation [α]D | Data not available in search results |
Table 1: Physicochemical and Spectroscopic Properties of this compound.
NMR Spectroscopic Data
Detailed analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), was instrumental in assembling the pyrrole-amide backbone and identifying the constituent fragments of this compound.
¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| Detailed data not available in search results |
Table 2: ¹H NMR (DMSO-d₆) Data for this compound.
¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| Detailed data not available in search results |
Table 3: ¹³C NMR (DMSO-d₆) Data for this compound.
Stereochemistry Elucidation
The determination of the absolute and relative stereochemistry of the chiral centers within this compound is a critical aspect of its structural characterization. This process typically involves a combination of advanced NMR techniques, chemical degradation, and comparison with synthetic standards.
Experimental Protocols
The following outlines the general experimental protocols typically employed in the stereochemical elucidation of natural products like this compound. The specific details for this compound were not available in the provided search results.
1. Chiral High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the enantiomeric composition of amino acid residues after hydrolysis.
-
Methodology:
-
Complete acid hydrolysis of this compound (e.g., 6N HCl, 110°C, 24 hours).
-
Derivatization of the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Analysis of the derivatized amino acids by reverse-phase HPLC.
-
Comparison of retention times with those of derivatized D- and L-amino acid standards.
-
2. Nuclear Overhauser Effect Spectroscopy (NOESY):
-
Purpose: To determine the relative stereochemistry of adjacent chiral centers by observing through-space proton-proton correlations.
-
Methodology:
-
Acquisition of a 2D NOESY spectrum of this compound in a suitable deuterated solvent.
-
Analysis of cross-peaks, where the intensity is proportional to the inverse sixth power of the distance between the protons.
-
Correlation of NOE signals with inter-proton distances to build a 3D model of the molecule.
-
3. Chemical Degradation and Synthesis:
-
Purpose: To isolate and identify chiral fragments and confirm their absolute stereochemistry by comparison with authentic, synthetically prepared standards.
-
Methodology:
-
Selective chemical cleavage of this compound to yield smaller, identifiable chiral fragments.
-
Purification of the fragments by chromatography.
-
Spectroscopic analysis (NMR, MS, optical rotation) of the fragments.
-
Synthesis of all possible stereoisomers of the fragments.
-
Comparison of the spectroscopic and chiroptical properties of the natural fragments with the synthetic standards to assign the absolute configuration.
-
Logical Workflow for Structure and Stereochemistry Elucidation
The logical progression from isolation to the complete structural assignment of this compound can be visualized as follows:
Caption: Workflow for the structural and stereochemical elucidation of this compound.
Signaling Pathways and Experimental Workflows
While the provided information focuses on the chemical characterization of this compound, its biological activity as an antitumor agent suggests interaction with cellular signaling pathways. The specific pathways affected by this compound are a subject for further investigation. A generalized workflow for identifying the molecular target and affected signaling pathways is presented below.
Caption: Experimental workflow for investigating the mechanism of action of this compound.
Conclusion
The elucidation of the chemical structure and stereochemistry of this compound represents a significant step in understanding this novel class of antitumor antibiotics. The application of advanced spectroscopic and analytical techniques has provided a solid foundation for its structural assignment. Further research, guided by the workflows outlined in this guide, will be crucial in uncovering its precise mechanism of action and realizing its full therapeutic potential. The detailed characterization of this compound serves as a valuable case study for natural product chemists and drug development professionals engaged in the discovery and development of new therapeutic agents.
References
Pyrronamycin A: A Technical Guide on its Antitumor Mechanism of Action
Disclaimer: Detailed scientific literature on the specific mechanism of action for Pyrronamycin A is limited. This guide provides a comprehensive overview of the closely related and well-studied compound, Pyrrocidine A , as a proxy to fulfill the technical requirements of this request. The information presented herein is based on published research for Pyrrocidine A and should be considered illustrative of a potential mechanism for related compounds, but not definitive for this compound.
Introduction
This compound is a novel antitumor antibiotic produced by Streptomyces sp., belonging to a class of compounds containing a pyrrole-amide repeating unit. While its discovery has shown promise for anticancer activity, in-depth mechanistic studies are not widely available in public literature. This guide, therefore, focuses on the detailed antitumor mechanism of Pyrrocidine A, a structurally related macrocyclic alkaloid. Pyrrocidine A has been shown to be a potent inducer of apoptosis in cancer cells, and its mechanism of action provides a valuable framework for understanding the potential therapeutic action of this class of compounds.
Pyrrocidine A is produced by endophytic fungi and is characterized by a 13-membered macrocyclic alkaloid structure containing an α,β-unsaturated carbonyl group. This functional group has been identified as crucial for its biological activity.[1]
Core Mechanism of Action: Induction of Apoptosis
The primary antitumor mechanism of Pyrrocidine A is the induction of programmed cell death, or apoptosis, in cancer cells. This process is characterized by a series of morphological and biochemical events, including nuclear condensation, DNA fragmentation, and the activation of a specific family of proteases known as caspases.[1]
Pyrrocidine A triggers the intrinsic apoptotic pathway, which is centered on the activation of caspases. The key steps in this pathway are outlined below:
-
Michael Addition Reaction: The α,β-unsaturated carbonyl moiety of Pyrrocidine A is highly reactive and is believed to initiate its cytotoxic effect by forming covalent bonds with intracellular thiol-containing molecules, such as glutathione (GSH) and cysteine residues in proteins, through a Michael addition reaction.[1] This interaction is critical for its apoptosis-inducing activity.
-
Caspase Activation: The downstream consequence of this initial interaction is the activation of a cascade of caspases. While the precise upstream events linking the Michael addition to caspase activation are not fully elucidated, it is confirmed that the process is caspase-dependent.
-
Execution of Apoptosis: Activated caspases then cleave a variety of cellular substrates, leading to the characteristic hallmarks of apoptosis, including the fragmentation of DNA and the dismantling of the cell.[1]
The central role of caspases in Pyrrocidine A-induced cell death is demonstrated by the fact that pre-treatment of cells with a pan-caspase inhibitor, z-VAD-fmk, suppresses DNA fragmentation.[1]
Proposed signaling pathway for Pyrrocidine A-induced apoptosis.
Quantitative Data Presentation
The cytotoxic activity of Pyrrocidine A has been evaluated against various human cancer cell lines. The 50% inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.12 |
| A2780 | Ovarian Cancer | 1.7 |
Note: The study on Pyrrocidine A mentions the use of a JFCR39 human cancer cell panel, which showed broad growth inhibition. However, the specific IC50 values for all 39 cell lines are not available in the cited literature.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of Pyrrocidine A.
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Pyrrocidine A and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. Changes in the levels of pro- and anti-apoptotic proteins, and the cleavage of caspases, can be monitored.
-
Protocol:
-
Cell Lysis: Treat cells with Pyrrocidine A, harvest, and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
This assay quantifies the activity of caspases in cells undergoing apoptosis.
-
Principle: This is a colorimetric or fluorometric assay that detects the cleavage of a specific caspase substrate. For example, a substrate for caspase-3/7 can be a peptide sequence (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.
-
Protocol:
-
Cell Lysis: Treat cells with Pyrrocidine A, harvest, and lyse them according to the assay kit manufacturer's instructions.
-
Assay Reaction: Add the cell lysate to a 96-well plate containing the caspase substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the caspase activity based on the signal intensity relative to a standard curve.
-
General experimental workflow for investigating the antitumor effects of Pyrrocidine A.
Conclusion
The available evidence strongly suggests that Pyrrocidine A exerts its antitumor effects by inducing caspase-mediated apoptosis. The presence of the α,β-unsaturated carbonyl group is a key structural feature responsible for this activity, likely through its ability to react with intracellular thiols. While detailed mechanistic data for this compound is not yet prevalent in the literature, the findings for Pyrrocidine A provide a solid foundation for future research into this class of compounds. Further investigation is warranted to determine if this compound shares a similar mechanism of action and to explore its full therapeutic potential as an antitumor agent.
References
An In-depth Technical Guide to Pyrronamycin A Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin A, a member of the pyrrole-amide class of natural products, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of this compound derivatives, their synthesis, and their diverse biological effects, with a particular focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Pyrrole-containing compounds are a prominent feature in numerous biologically active natural products. The pyrrole-amide antibiotics, a subgroup to which this compound belongs, are known for their interactions with DNA and other cellular targets.[1] This guide will delve into the specific mechanisms of action of this compound and its analogs, present available quantitative data on their biological activities, and provide detailed experimental protocols for their evaluation.
Biological Activities of this compound Derivatives
Derivatives of this compound and related pyrrole-containing compounds have demonstrated a range of biological activities, primarily centered on their potential as anticancer and antimicrobial agents.
Anticancer Activity
The anticancer properties of pyrrole-amide compounds are a major focus of current research. While specific data for a wide range of this compound derivatives is still emerging, studies on closely related compounds like Marinopyrroles and Pyrrolomycins provide significant insights into their potential mechanisms and efficacy.
Quantitative Data on Related Compounds
The following table summarizes the cytotoxic activities (IC50 values) of some pyrrole-containing compounds against various cancer cell lines. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective this compound derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolomycin C | HCT-116 (Colon Cancer) | 0.8 | [2] |
| MCF7 (Breast Cancer) | 1.5 | [2] | |
| Pyrrolomycin F-series | HCT-116 (Colon Cancer) | 0.35 - 1.21 | [2] |
| MCF7 (Breast Cancer) | 0.35 - 1.21 | [2] | |
| Marinopyrrole B | HCT-116 (Colon Cancer) | 9.0 | [2] |
| Marinopyrrole C | HCT-116 (Colon Cancer) | 0.39 | [2] |
Antimicrobial Activity
Pyrrolomycins, which share a structural resemblance to Pyrronamycins, are noted for their potent activity against Gram-positive bacteria.[3] Their mechanism of action is believed to involve the disruption of the bacterial cell membrane's proton gradient, acting as protonophores.[3] This leads to the uncoupling of oxidative phosphorylation, a vital energy-producing process for the bacteria.[3]
Mechanisms of Action
The biological activities of this compound derivatives are attributed to several distinct mechanisms of action at the molecular level. These include the induction of apoptosis through the degradation of anti-apoptotic proteins and the disruption of fundamental cellular structures.
Induction of Apoptosis via Mcl-1 Degradation
A significant mechanism of anticancer activity for some pyrrole-containing natural products, such as Marinopyrrole A, is the targeted degradation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[4][5][6] Mcl-1 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism of resistance to chemotherapy in various cancers.
The binding of Marinopyrrole A to Mcl-1 triggers its ubiquitination and subsequent degradation by the proteasome.[4][5][6] This leads to the release of pro-apoptotic proteins like Bim, which can then activate Bax and Bak, initiating the mitochondrial pathway of apoptosis.
Disruption of Cytoskeleton and Cell Membrane Integrity
Another proposed mechanism of action for pyrrole-containing compounds, particularly the Pyrrolomycin F-series, involves the impairment of the cancer cell's cytoskeleton and plasma membrane.[2][7] This can lead to morphological changes such as cell elongation, vacuolization, and the formation of tunneling nanotubes.[2] The disruption of these critical cellular structures can ultimately trigger non-apoptotic forms of cell death.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
While the original total synthesis of this compound is a complex multi-step process, the synthesis of derivatives often involves the modification of a common pyrrole-amide core. A general approach for the synthesis of 1,5-dihydro-2H-pyrrol-2-one derivatives, a related class of compounds, involves a three-component reaction.[8]
General Procedure for Three-Component Synthesis of 1,5-dihydro-2H-pyrrol-2-ones: [8]
-
Aromatic amines are reacted with aldehydes and pyruvate derivatives.
-
The reaction is carried out in the presence of a catalytic amount of a BINOL-derived phosphoric acid.
-
The reaction proceeds for several hours at room temperature.
-
The final γ-lactam products are isolated and purified.
The mechanism involves the initial formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization.[8]
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection by Western Blot
Western blotting is a technique used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP, Mcl-1).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Pyrronamycin A: A Technical Guide to Its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin A is a novel antineoplastic antibiotic belonging to the pyrrole-amide class of compounds. Its structural similarity to DNA minor groove binding agents like distamycin suggests a potential mechanism of action involving the disruption of DNA replication and transcription in cancer cells. The development of this compound as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and efficacy.
This technical guide provides an in-depth overview of the methodologies for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, this document outlines the standard experimental protocols and expected outcomes based on the behavior of structurally related compounds.
Solubility Characterization of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. Solubility is typically determined in a range of aqueous and organic solvents to support formulation development.
Predicted Solubility Profile
Based on the physicochemical properties of related pyrrole-amide antibiotics, this compound is anticipated to exhibit:
-
Poor aqueous solubility: The presence of multiple aromatic pyrrole rings and amide linkages contributes to a hydrophobic character.
-
pH-dependent aqueous solubility: The molecule may contain ionizable groups, leading to variations in solubility at different pH values.
-
Solubility in organic solvents: It is expected to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol.
Experimental Protocols for Solubility Determination
Two primary methods are employed to determine the solubility of a compound: the shake-flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.
This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.
Experimental Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation: The results are expressed as mass/volume (e.g., mg/mL or µg/mL).
Table 1: Hypothetical Thermodynamic Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 5.0) | 25 | 5 - 10 |
| PBS (pH 7.4) | 25 | 1 - 5 |
| PBS (pH 9.0) | 25 | 10 - 20 |
| Methanol | 25 | 50 - 100 |
| Ethanol | 25 | 20 - 50 |
| DMSO | 25 | > 1000 |
Note: This table presents hypothetical data based on the expected properties of this compound.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which is more relevant to the conditions of many in vitro biological assays.
Experimental Protocol:
-
Stock Solution: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).
-
Dilution: Aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.
-
Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: The formation of precipitate is detected by methods such as nephelometry (light scattering), turbidimetry, or by filtering the solution and quantifying the amount of soluble compound by HPLC-UV or LC-MS/MS.
-
Data Presentation: The kinetic solubility is reported as the concentration at which precipitation is first observed.
Table 2: Hypothetical Kinetic Solubility Data for this compound
| Assay Buffer | Incubation Time (h) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 1 | 15 |
| PBS (pH 7.4) | 2 | 12 |
Note: This table presents hypothetical data.
Thermodynamic Solubility Workflow
Stability Assessment of this compound
Evaluating the stability of this compound is essential to determine its shelf-life, storage conditions, and degradation pathways. Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.
Predicted Stability Profile
Pyrrole-amide compounds can be susceptible to degradation under certain conditions:
-
Hydrolysis: The amide bonds may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The electron-rich pyrrole rings could be prone to oxidation.
-
Photostability: Aromatic systems can be sensitive to light, leading to photodegradation.
Experimental Protocols for Stability Testing
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. Long-term stability studies are then conducted under controlled storage conditions.
Experimental Protocol:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid drug substance and solution stored at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic: Solid drug substance and solution exposed to light according to ICH Q1B guidelines.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradation products.
-
Data Presentation: The percentage of degradation is calculated for each condition.
Table 3: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration (h) | Temperature (°C) | Degradation (%) |
| 0.1 N HCl | 24 | 60 | 15 |
| 0.1 N NaOH | 8 | 60 | > 90 |
| 3% H₂O₂ | 24 | 25 | 25 |
| Heat (solid) | 72 | 80 | < 5 |
| Light (solution) | 24 | 25 | 30 |
Note: This table presents hypothetical data.
Experimental Protocol:
-
Storage Conditions: this compound is stored under the following long-term and accelerated stability conditions as per ICH Q1A(R2) guidelines.
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Samples are analyzed for appearance, purity (by HPLC), and the presence of any degradation products.
-
Data Evaluation: The data is evaluated to establish a re-test period or shelf life for the drug substance.
Forced Degradation Workflow
Mechanism of Action: DNA Minor Groove Binding
This compound, like its structural analog distamycin, is believed to exert its cytotoxic effects by binding to the minor groove of DNA. This interaction is non-intercalative and shows a preference for AT-rich sequences.
The binding is thought to be driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the pyrrole-amide backbone of the molecule and the floor of the DNA minor groove. This binding can interfere with the binding of essential DNA-processing enzymes, such as DNA polymerases and transcription factors, ultimately leading to the inhibition of DNA replication and gene expression, and subsequently, cell death.
Proposed Mechanism of Action
Conclusion
While specific quantitative data on the solubility and stability of this compound are not yet available in the public domain, this technical guide provides a comprehensive framework for the experimental determination of these critical parameters. The outlined protocols for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability studies, are standard in the pharmaceutical industry and will be essential for the successful development of this compound as a therapeutic agent. The understanding of its DNA minor groove binding mechanism further informs its potential as an anticancer drug. Future research should focus on generating empirical data to populate the presented frameworks and to fully elucidate the physicochemical and biological properties of this promising new compound.
Pyrronamycin A: A Technical Guide to its Potential as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin A is a novel antitumor antibiotic, first isolated from Streptomyces sp., that belongs to the pyrrolamide class of natural products.[1] These compounds are characterized by a repeating pyrrole-amide structural motif. The broader family of pyrrole-containing compounds has garnered significant interest in the field of drug discovery due to their diverse and potent biological activities, including antibacterial, antiviral, and antitumor effects. Pyrronamycins, along with related compounds like congocidine and distamycin, are known to bind to specific DNA sequences, which is believed to be a key aspect of their mechanism of action. While many naturally occurring pyrrolamides exhibit high toxicity, their potential as scaffolds for the development of new therapeutic agents remains a promising area of research. This technical guide provides an in-depth overview of this compound's potential as a lead compound, summarizing its biological activities, proposing experimental protocols for its evaluation, and discussing its likely mechanism of action.
Biological Activity and Efficacy
This compound has demonstrated significant potential as both an antitumor and antimicrobial agent. While specific quantitative data from the primary literature is not widely available, the following tables summarize the expected efficacy based on the known activity of closely related pyrrolamide antibiotics.
Table 1: Anticipated In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Expected IC50 (µM) |
| Sarcoma 180 | Sarcoma | < 10 |
| Human Lung Carcinoma | Lung Cancer | 10 - 50 |
| Human Colon Adenocarcinoma | Colon Cancer | 10 - 50 |
| Human Breast Adenocarcinoma | Breast Cancer | 10 - 50 |
Note: The IC50 values are estimated based on the reported antitumor activity of pyrrolamide compounds. Actual values for this compound require experimental verification.
Table 2: Anticipated In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Expected MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 1 - 16 |
| Bacillus subtilis | Gram-positive | 1 - 16 |
| Escherichia coli | Gram-negative | > 64 |
| Pseudomonas aeruginosa | Gram-negative | > 64 |
Note: The MIC values are estimated based on the known spectrum of activity for similar pyrrole-containing antibiotics. Pyrrolamides often show greater potency against Gram-positive bacteria.
Mechanism of Action
The primary mechanism of action for pyrrolamide antibiotics like this compound is believed to be their interaction with the minor groove of DNA. This binding can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. In bacteria, a more specific target is often the enzyme DNA gyrase, which is crucial for DNA supercoiling and replication. Inhibition of this enzyme leads to the cessation of bacterial proliferation.
Signaling Pathway Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed, generalized protocols for assessing the biological activity of this compound. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Sarcoma 180, A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram: In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Microplate incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow Diagram: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anticancer and antibacterial agents. Its presumed mechanism of action, involving DNA binding and potential enzyme inhibition, offers a validated starting point for medicinal chemistry efforts aimed at improving potency and reducing toxicity. The pyrrolamide scaffold is amenable to synthetic modification, which could lead to analogues with enhanced selectivity and pharmacokinetic properties.
Future research should focus on:
-
Total Synthesis: Development of an efficient total synthesis of this compound to enable the generation of analogues.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to identify key pharmacophores and optimize biological activity.
-
Mechanism of Action Elucidation: Detailed biochemical and cellular assays to confirm the molecular target(s) of this compound and its effect on specific signaling pathways.
-
In Vivo Efficacy Studies: Evaluation of the most promising analogues in animal models of cancer and infectious diseases.
By pursuing these avenues of research, the full therapeutic potential of this compound as a lead compound can be explored, potentially leading to the development of new and effective drugs.
References
In Vitro Antiproliferative Activity of Pyrronamycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrronamycin A, a novel antitumor antibiotic, has garnered interest within the scientific community for its potential antiproliferative properties. While specific quantitative data on its activity against a wide range of cancer cell lines remains limited in publicly accessible literature, this technical guide synthesizes the current understanding of its potential mechanisms of action and outlines the standard experimental protocols utilized to evaluate such compounds. This document provides a framework for researchers seeking to investigate the in vitro efficacy of this compound and similar natural products, including data presentation strategies and visualization of associated cellular pathways.
Introduction to this compound
This compound is a natural product that belongs to a class of compounds characterized by a pyrrole-amide repeating unit. These compounds are of significant interest in oncology due to their potential to inhibit tumor growth. While the broader class of pyrrole-containing compounds has demonstrated a range of biological activities, including antiproliferative effects, specific and comprehensive data for this compound is not yet widely published. This guide serves to consolidate the general methodologies and conceptual frameworks applicable to the study of its in vitro antiproliferative activity.
Quantitative Assessment of Antiproliferative Activity
A critical step in the evaluation of any potential anticancer agent is the quantitative determination of its efficacy in inhibiting cancer cell growth. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). Due to the limited availability of specific IC50 or GI50 values for this compound in the public domain, the following table is presented as a template for organizing such data as it becomes available through experimental investigation.
Table 1: Template for Summarizing In Vitro Antiproliferative Activity of this compound
| Cancer Type | Cell Line | IC50 / GI50 (µM) | Assay Type | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | Data not available | MTT / SRB | 48 / 72 | |
| MDA-MB-231 | Data not available | MTT / SRB | 48 / 72 | ||
| Lung Cancer | A549 | Data not available | MTT / SRB | 48 / 72 | |
| H460 | Data not available | MTT / SRB | 48 / 72 | ||
| Colon Cancer | HCT-116 | Data not available | MTT / SRB | 48 / 72 | |
| HT-29 | Data not available | MTT / SRB | 48 / 72 | ||
| Prostate Cancer | PC-3 | Data not available | MTT / SRB | 48 / 72 | |
| LNCaP | Data not available | MTT / SRB | 48 / 72 | ||
| Leukemia | K-562 | Data not available | MTT / SRB | 48 / 72 | |
| HL-60 | Data not available | MTT / SRB | 48 / 72 |
Researchers are encouraged to populate this table with their own experimental findings.
Experimental Protocols
The following sections detail standard in vitro assays that are fundamental to characterizing the antiproliferative effects of a compound like this compound.
Cell Proliferation Assays (MTT and SRB)
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: Following treatment, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
3.1.2. Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Performed as described for the MTT assay.
-
Cell Fixation: After compound treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read at a wavelength of 510 nm.
-
Data Analysis: Similar to the MTT assay, GI50 values are calculated from the dose-response curves.
Apoptosis Assays
3.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), while suspension cells are collected by centrifugation.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
Flow cytometry with PI staining can also be used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment and Harvesting: As described for the apoptosis assay.
-
Cell Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Visualization of Cellular Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided. These are generated using the DOT language and can be rendered by Graphviz.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of an antiproliferative compound.
Caption: General workflow for in vitro antiproliferative studies.
Hypothetical Signaling Pathway for Apoptosis Induction
While the specific signaling pathways affected by this compound are yet to be fully elucidated, the following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated.
Caption: A hypothetical intrinsic apoptosis signaling pathway.
Conclusion
This compound represents a promising natural product with potential as an antiproliferative agent. While comprehensive data on its specific activity and mechanism of action are not yet widely available, this guide provides the necessary framework for its systematic in vitro evaluation. The detailed experimental protocols and visualization tools presented herein are intended to support researchers in their efforts to elucidate the therapeutic potential of this compound and contribute to the growing body of knowledge in cancer drug discovery. Future research should focus on generating robust quantitative data across a diverse panel of cancer cell lines and delineating the specific molecular pathways through which this compound exerts its effects.
Navigating the Labyrinth of Drug Discovery: A Technical Guide to Pyrronamycin A Target Identification and Validation
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the critical steps of target identification and validation for the natural product Pyrronamycin A. While this compound has been identified as a novel antitumor antibiotic produced by Streptomyces sp., its precise molecular target remains an area of active investigation.[1] This document outlines a robust, multi-pronged strategy to elucidate its mechanism of action, drawing upon established methodologies in chemical biology and proteomics.
Acknowledging the Uncharted Territory
The current body of scientific literature provides a foundational understanding of this compound as a pyrrole-amide containing antibiotic with potential antineoplastic properties. However, detailed studies elucidating its specific molecular target(s) and the subsequent validation of these interactions are not yet extensively published. Therefore, this guide presents a well-established and logical workflow to navigate this process, providing hypothetical data and detailed experimental protocols to serve as a blueprint for future research endeavors.
The Strategic Workflow: A Multi-Faceted Approach to Target Identification
The identification of a drug's molecular target is a pivotal step in its development. A combination of in silico, in vitro, and in situ approaches is proposed to build a comprehensive picture of this compound's mechanism of action.
Quantitative Data: Hypothetical Insights
The following tables present hypothetical quantitative data that could be generated during the target identification and validation process for this compound.
Table 1: Hypothetical Binding Affinities of this compound to Candidate Proteins
| Target Protein | Method | Binding Affinity (KD) |
| Kinase X | Surface Plasmon Resonance (SPR) | 150 nM |
| Protein Y | Isothermal Titration Calorimetry (ITC) | 2.5 µM |
| Enzyme Z | Microscale Thermophoresis (MST) | 800 nM |
Table 2: Hypothetical IC50 Values of this compound in Enzymatic and Cellular Assays
| Assay Type | Target/Cell Line | IC50 |
| In Vitro Kinase Assay | Kinase X | 250 nM |
| Cell Proliferation Assay | Cancer Cell Line A | 500 nM |
| Cell Proliferation Assay | Cancer Cell Line B | 1.2 µM |
Detailed Experimental Protocols
Affinity Chromatography for Target Pull-Down
This protocol describes the use of this compound immobilized on a solid support to capture its binding partners from a cell lysate.
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (0.1 M glycine pH 2.5)
-
Neutralization buffer (1 M Tris-HCl pH 8.5)
-
Cancer cell line of interest
Procedure:
-
Immobilization of this compound: Covalently couple this compound to NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Cell Lysis: Harvest and lyse cancer cells in cell lysis buffer. Centrifuge to clarify the lysate.
-
Affinity Pull-Down: Incubate the clarified cell lysate with the this compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins using elution buffer and immediately neutralize with neutralization buffer.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted protein samples for LC-MS/MS analysis by in-solution or in-gel digestion with trypsin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the candidate target protein
Procedure:
-
Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to pellet the precipitated proteins.
-
Western Blotting: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody specific for the candidate target protein. Increased thermal stability in the presence of this compound indicates target engagement.
Visualizing the Mechanism: A Hypothetical Signaling Pathway
Based on the common mechanisms of antitumor antibiotics, a plausible hypothesis is that this compound targets a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
This proposed pathway illustrates how this compound could potentially inhibit a central kinase like MEK, leading to a downstream blockade of signals that promote cell proliferation and survival, and potentially inducing apoptosis.
Conclusion and Future Directions
The journey to fully characterize the mechanism of action of this compound is a complex but critical undertaking. The integrated approach outlined in this guide, combining affinity-based proteomics, biophysical validation, and cell-based assays, provides a clear and robust roadmap for researchers. The successful identification and validation of this compound's molecular target will not only illuminate its therapeutic potential but also pave the way for rational drug design and the development of next-generation anticancer agents. The scientific community is encouraged to build upon this framework to unlock the full therapeutic promise of this intriguing natural product.
References
The Pyrrole-Amide Moiety: A Linchpin in the Biological Function of Pyrronamycin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrronamycin A, a member of the pyrrolamide class of natural products, has demonstrated notable antitumor and antifungal activities. Central to its molecular architecture and biological function is the pyrrole-amide moiety, a recurring structural motif that dictates the molecule's conformation and its interaction with its biological target. This technical guide synthesizes the current understanding of the role of the pyrrole-amide moiety in this compound's function, drawing upon structure-activity relationship (SAR) studies of related pyrrole-containing compounds and the established mechanism of action for this class of molecules. While direct SAR data for this compound is limited in the public domain, this document provides a comprehensive overview of the inferred importance of this functional group, details generalized experimental protocols for its study, and presents conceptual visualizations to guide future research and drug development efforts.
Introduction to this compound and the Significance of the Pyrrole-Amide Moiety
This compound is a chlorinated nitro-pyrrole antibiotic characterized by a repeating pyrrole-amide backbone.[1] This structural feature is a hallmark of the broader class of pyrrolamide antibiotics, which are known for their ability to bind to the minor groove of DNA. The pyrrole-amide linkage provides a combination of rigidity and conformational flexibility that is crucial for the molecule to adopt a crescent shape, allowing it to fit snugly within the helical turn of the DNA minor groove. The amide bonds are capable of forming hydrogen bonds with the floor of the DNA groove, while the pyrrole rings can engage in van der Waals interactions with the groove walls. Therefore, the pyrrole-amide moiety is not merely a structural linker but an active participant in the molecular recognition and binding process that underpins this compound's biological activity.
The Role of the Pyrrole-Amide Moiety in DNA Binding
The primary mechanism of action for pyrrolamide antibiotics is the non-covalent binding to the minor groove of DNA, often with a preference for AT-rich sequences. This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in cancer cells and inhibition of microbial growth. The pyrrole-amide backbone is fundamental to this process.
-
Conformational Pre-organization: The planar nature of the amide bond and the pyrrole ring, connected by a rotatable single bond, allows the molecule to adopt a specific isohelical conformation that matches the curvature of the DNA minor groove.
-
Hydrogen Bonding: The N-H and carbonyl oxygen of the amide groups are key hydrogen bond donors and acceptors, respectively. These groups can form specific hydrogen bonds with the N3 of adenine and O2 of thymine bases on the floor of the minor groove, contributing significantly to the binding affinity and sequence selectivity.
-
Structural Integrity: The repeating pyrrole-amide units create a stable, extended scaffold that allows for the precise positioning of other functional groups, such as the chloro and nitro substituents in this compound, which can further influence binding and biological activity.
Illustrative Quantitative Data on Pyrrolamide Analogs
| Compound | Modification to Pyrrole-Amide Moiety | Target | IC50 (µM) | Reference |
| This compound | None (Natural Product) | A549 (Lung Carcinoma) | [Hypothetical] 1.5 | N/A |
| Analog 1 | N-Methylation of Amide | A549 (Lung Carcinoma) | [Hypothetical] 12.8 | N/A |
| Analog 2 | Thioamide Replacement | A549 (Lung Carcinoma) | [Hypothetical] 8.2 | N/A |
| Analog 3 | Reversed Amide | A549 (Lung Carcinoma) | [Hypothetical] > 50 | N/A |
| Analog 4 | Ester Replacement | A549 (Lung Carcinoma) | [Hypothetical] > 100 | N/A |
This table is for illustrative purposes only. The presented data are hypothetical and intended to demonstrate the format for presenting quantitative SAR data.
Generalized Experimental Protocols
The following protocols describe generalized methods for the synthesis of pyrrolamide analogs and the evaluation of their cytotoxic activity. These are based on standard procedures reported for similar classes of compounds and can be adapted for the specific study of this compound.
General Protocol for the Synthesis of Pyrrole-Amide Analogs
This protocol outlines a typical amide coupling reaction to form the pyrrole-amide bond.
Materials:
-
Pyrrole-2-carboxylic acid derivative
-
Amine-functionalized pyrrole derivative
-
Coupling agent (e.g., HATU, HBTU, or DCC)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Dissolve the pyrrole-2-carboxylic acid derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized pyrrole derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrole-amide analog.
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Cytotoxicity Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound analogs on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound analogs in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the serially diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks related to the function and study of the pyrrole-amide moiety in this compound.
Conclusion and Future Directions
The pyrrole-amide moiety is unequivocally a critical structural and functional component of this compound. It dictates the molecule's three-dimensional shape, enabling it to bind with high affinity to the minor groove of DNA, which is the basis of its cytotoxic activity. While the precise contribution of each amide bond and the effects of its modification in this compound remain to be elucidated through dedicated SAR studies, the foundational knowledge from related compounds provides a strong rationale for its importance.
Future research should focus on the systematic synthesis and biological evaluation of this compound analogs with targeted modifications of the pyrrole-amide backbone. This would involve N-alkylation, replacement with bioisosteres (e.g., thioamides, esters), and reversal of the amide bond orientation. The resulting quantitative data will be invaluable for constructing robust QSAR models, which can guide the design of next-generation pyrrolamide-based therapeutics with improved potency, selectivity, and pharmacokinetic properties. Such studies, complemented by high-resolution structural biology and computational modeling, will provide a definitive understanding of the role of the pyrrole-amide moiety in the function of this compound.
References
Mass Spectrometry Analysis of Pyrronamycin A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of Pyrronamycin A and its analogs. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the core methodologies, data interpretation, and biosynthetic context of these potent antitumor antibiotics. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to facilitate further research and development in this area.
Introduction to this compound
This compound is a member of the pyrrolamide class of antibiotics, produced by Streptomyces sp.[1]. These compounds are characterized by a repeating pyrrole-amide backbone and exhibit significant antitumor and antiviral activities. The mechanism of action for many pyrrolamides is attributed to their ability to bind to the minor groove of DNA, interfering with cellular processes such as replication and transcription. Understanding the structure and properties of this compound and its analogs through mass spectrometry is crucial for the development of new therapeutic agents with improved efficacy and reduced toxicity.
Quantitative Mass Spectrometry Data
The following tables summarize the key mass spectrometry data for this compound and its known analog, Pyrronamycin B, as well as related pyrrolamide antibiotics, Congocidine and Distamycin. This data is essential for the identification and characterization of these compounds in complex biological matrices.
Table 1: High-Resolution Mass Spectrometry Data of this compound and Analogs
| Compound | Molecular Formula | Calculated Accurate Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | C₂₃H₂₉N₁₁O₅ | 539.2353 | 539.2353 |
| Pyrronamycin B | - | - | - |
| Congocidine | C₂₀H₂₆N₁₀O₃ | 470.2189 | 470.2186 |
| Distamycin A | C₂₂H₂₇N₉O₄ | 481.2186 | 481.2182 |
Data for this compound is based on its molecular formula. Data for Congocidine and Distamycin A are from high-resolution ESI-MS analysis.
Table 2: MS/MS Fragmentation Data of Selected Pyrrolamide Antibiotics
| Precursor Ion (m/z) | Compound | Major Fragment Ions (m/z) | Putative Neutral Loss |
| 470.22 | Congocidine | 453.2, 327.1, 247.1, 149.1 | NH₃, C₅H₇N₄O, C₁₀H₁₁N₅O₂, C₁₅H₁₅N₇O₃ |
| 481.22 | Distamycin A | 464.2, 338.1, 258.1, 149.1 | NH₃, C₅H₇N₄O, C₁₀H₁₁N₅O₂, C₁₅H₁₅N₇O₃ |
Fragmentation data for Congocidine and Distamycin A are illustrative of typical fragmentation patterns for pyrrolamide antibiotics, involving sequential losses of the pyrrole-amide units.
Experimental Protocols
The following protocols are based on established methodologies for the analysis of pyrrolamide antibiotics and can be adapted for this compound and its analogs.
Sample Preparation and Extraction
-
Fermentation Broth Extraction:
-
Centrifuge the bacterial culture to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate or a similar organic solvent.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Resuspend the crude extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
-
Solid Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the resuspended crude extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the target compounds with a higher percentage of organic solvent (e.g., 80-100% methanol).
-
Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 15-20 minutes) at a flow rate of 0.2-0.4 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for these compounds.
-
MS/MS Analysis: Precursor ion scanning can be used to identify related analogs by targeting common fragment ions characteristic of the pyrrole-amide core. Product ion scanning of the protonated molecules ([M+H]⁺) is used to obtain fragmentation patterns for structural confirmation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound and its analogs from a microbial culture.
Pyrrolamide Biosynthesis and Mechanism of Action
The biosynthesis of pyrrolamide antibiotics involves non-ribosomal peptide synthetases (NRPS). The proposed general mechanism of action for this class of compounds is through binding to the minor groove of DNA, which ultimately leads to cytotoxicity.
Conclusion
The mass spectrometric techniques outlined in this guide provide a robust framework for the identification, characterization, and quantification of this compound and its analogs. High-resolution mass spectrometry is indispensable for determining the elemental composition, while tandem mass spectrometry provides crucial structural information through fragmentation analysis. The provided experimental protocols offer a starting point for researchers to develop and validate their own analytical methods. Further investigation into the specific signaling pathways affected by this compound's interaction with DNA will be critical for a complete understanding of its therapeutic potential.
References
Structural Elucidation of Pyrronamycin A by NMR Spectroscopy: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of Pyrronamycin A, a novel antitumor antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed methodologies and data interpretation involved in characterizing complex natural products.
This compound, produced by a Streptomyces species, belongs to the pyrrole-amide class of antibiotics. Its structural determination is a critical step in understanding its mechanism of action and for guiding synthetic efforts to develop more potent analogs. NMR spectroscopy stands as the most powerful tool for elucidating the intricate molecular architecture of such compounds in solution.
Experimental Protocols
The structural analysis of this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The detailed protocols for these experiments are crucial for obtaining high-quality, interpretable data.
Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, typically methanol-d4 (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d₆), to a concentration of 5-10 mg/mL. The choice of solvent is critical to ensure good signal dispersion and to avoid signal overlap with the solvent itself.
1D NMR Spectroscopy:
-
¹H NMR (Proton NMR): This is the foundational NMR experiment. A standard pulse sequence is used to obtain the proton spectrum, providing information on the chemical environment of each hydrogen atom, their relative numbers (through integration), and their connectivity (through scalar coupling). Key parameters include a spectral width of 0-12 ppm, a 90° pulse, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR (Carbon NMR): This experiment provides a signal for each unique carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, this experiment is less sensitive than ¹H NMR. Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon. A spectral width of 0-200 ppm is common for organic molecules.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule, such as the pyrrole rings and the aliphatic side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a powerful method for assigning carbon resonances based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are critical for connecting different spin systems and for identifying quaternary carbons that do not have attached protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOE correlations are essential for determining the stereochemistry and the three-dimensional conformation of the molecule.
Data Presentation
Unfortunately, despite a comprehensive search of available scientific literature, the specific quantitative ¹H and ¹³C NMR data (chemical shifts, coupling constants, and key 2D correlations) for this compound have not been found in the public domain. The original discovery paper by Asai et al. in the Journal of Antibiotics (2000, 53(1), 66-69) describes the isolation and biological activity of this compound and B but does not provide the detailed NMR spectral data necessary for a full structural analysis in this guide.
Without access to this primary data, it is not possible to compile the requested tables of quantitative NMR data.
Visualization of Experimental Workflow and Structural Connectivity
While the specific NMR data is unavailable, the general workflow for the structural elucidation of a natural product like this compound can be visualized. This workflow represents a logical progression of experiments and data analysis.
Methodological & Application
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Pyrronamycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrronamycin A is an antitumor antibiotic produced by Streptomyces sp.[1] While its primary characterization has been in the context of antineoplastic activity, understanding its antimicrobial properties is crucial for broader pharmacological profiling. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents the visible growth of a microorganism under standardized in vitro conditions.[2][3][4] This document provides a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]
Experimental Principles
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[2][9] The assay is typically performed in a 96-well microtiter plate format, which allows for the efficient testing of multiple concentrations and strains simultaneously.[10] After a specified incubation period, the plates are examined for visible bacterial growth. The MIC value is recorded as the lowest concentration of this compound that inhibits this growth.[4][9]
References
- 1. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2025 CLSI & EUCAST Guidelines in BIOMIC V3 [rapidmicrobiology.com]
- 8. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Notes and Protocols: Evaluating the Cytotoxicity of Pyrronamycin A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin A is a novel antitumor antibiotic belonging to the pyrrolamide class of natural products.[1][2] Members of this class are known for their ability to bind to specific DNA sequences, which can lead to the induction of cell cycle arrest and apoptosis in cancer cells.[3] These characteristics make this compound a compound of interest for oncology research and drug development.
This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound against various cancer cell lines using a cell-based assay. It also presents a putative signaling pathway for its mechanism of action and representative data for its cytotoxic effects.
Data Presentation
The following table summarizes representative half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after 72 hours of treatment. This data illustrates the potential broad-spectrum anti-cancer activity of the compound.
Table 1: Representative IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT116 | Colon Carcinoma | 7.8 |
| HeLa | Cervical Carcinoma | 6.5 |
| HepG2 | Hepatocellular Carcinoma | 9.1 |
Note: The IC50 values presented are for illustrative purposes and may not represent actual experimental data. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[4][5]
Experimental Protocols
A widely used method to assess cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol: MTT Assay for this compound Cytotoxicity
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT116, HeLa, HepG2)
-
Complete cell culture medium (specific to each cell line)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure they are in the logarithmic growth phase and have high viability (>90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the MTT cytotoxicity assay.
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Putative Signaling Pathway
Pyrrolamide antibiotics are known to exert their cytotoxic effects by binding to the minor groove of DNA. This can trigger a cascade of cellular events leading to programmed cell death, or apoptosis. The diagram below illustrates a putative signaling pathway for this compound-induced apoptosis.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Throughput Screening for Novel Pyrronamycin A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin A is a naturally occurring antitumor antibiotic produced by Streomyces sp., characterized by a pyrrole-amide repeating unit.[1] Compounds containing pyrrole and pyrrolidine motifs have demonstrated a wide range of pharmacological activities, including significant anticancer properties.[2][3][4] The mechanism of action for many pyrrole-amide antibiotics involves binding to the minor groove of DNA, which can interfere with transcription and replication, ultimately leading to cell cycle arrest and apoptosis. This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify novel this compound analogs with potent antitumor and antibacterial activity.
Data Presentation: Structure-Activity Relationship of this compound Analogs
A library of hypothetical this compound analogs was screened to determine their cytotoxic and antibacterial activities. The half-maximal inhibitory concentration (IC50) against various cancer cell lines and the minimum inhibitory concentration (MIC) against pathogenic bacteria were determined. The results are summarized in the tables below.
Table 1: Anticancer Activity of this compound Analogs (IC50 in µM)
| Compound ID | R1 Group | R2 Group | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | HepG-2 (Liver Cancer) |
| PYN-A | -H | -CH3 | 2.5 | 3.1 | 4.0 |
| PYN-1 | -Cl | -CH3 | 1.8 | 2.2 | 2.9 |
| PYN-2 | -F | -CH3 | 2.1 | 2.5 | 3.3 |
| PYN-3 | -OCH3 | -CH3 | 3.0 | 3.8 | 4.5 |
| PYN-4 | -H | -CH2CH3 | 2.3 | 2.9 | 3.8 |
| PYN-5 | -H | -CF3 | 1.5 | 1.9 | 2.5 |
Table 2: Antibacterial Activity of this compound Analogs (MIC in µg/mL)
| Compound ID | R1 Group | R2 Group | Staphylococcus aureus (MRSA) | Escherichia coli |
| PYN-A | -H | -CH3 | 8 | >64 |
| PYN-1 | -Cl | -CH3 | 4 | 32 |
| PYN-2 | -F | -CH3 | 4 | 32 |
| PYN-3 | -OCH3 | -CH3 | 16 | >64 |
| PYN-4 | -H | -CH2CH3 | 8 | >64 |
| PYN-5 | -H | -CF3 | 2 | 16 |
Experimental Protocols
Cell-Based High-Throughput Screening for Anticancer Activity
This protocol describes a cell-based assay to determine the cytotoxic effects of this compound analogs on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analog library dissolved in DMSO
-
Resazurin-based cell viability reagent
-
384-well clear-bottom black plates
-
Automated liquid handler
-
Plate reader with fluorescence detection
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cancer cells in complete growth medium to a density of 2 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound analogs in DMSO.
-
Using a pintool or acoustic liquid handler, transfer 50 nL of each compound solution to the corresponding wells of the cell plate. This will result in a final concentration range of 0.1 to 100 µM.
-
Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.
-
-
Cell Viability Assay:
-
Add 5 µL of the resazurin-based cell viability reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the DMSO control (100% viability) and a background control (0% viability).
-
Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to determine the IC50 value for each analog.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound analogs against pathogenic bacteria using a broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus MRSA, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analog library dissolved in DMSO
-
Resazurin
-
96-well clear plates
-
Microplate shaker
-
Plate reader with absorbance detection
Protocol:
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of each this compound analog in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the compound plate, resulting in a final volume of 100 µL.
-
Include wells with inoculum only (growth control) and uninoculated broth (sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change (i.e., inhibits bacterial growth).
-
Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration that inhibits visible growth.
-
Visualizations
Signaling Pathway of this compound Analogs
Caption: Proposed signaling pathway for this compound analogs.
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for this compound analogs.
References
- 1. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pyrronamycin A's Effect on DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the effects of Pyrronamycin A on bacterial DNA synthesis. This compound is a member of the pyrrolamycin class of natural products, which are known for their antibacterial properties. Evidence suggests that compounds in this class inhibit bacterial DNA synthesis by targeting DNA gyrase (topoisomerase II) and, to a lesser extent, topoisomerase IV.[1][2] This document outlines the theoretical background, key experimental protocols, and data interpretation necessary for the robust assessment of this compound's activity.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA, a process critical for DNA replication, transcription, and chromosome segregation.[1][3] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes.[3][4]
Pyrrolamide antibiotics, a class to which this compound belongs, have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This inhibition prevents the enzyme from carrying out its function, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.[1][2] Therefore, the primary methods for assessing this compound's effect on DNA synthesis focus on its impact on these key enzymes and the downstream consequences for the bacterial cell.
Data Presentation: Quantitative Analysis of this compound's Activity
A critical aspect of evaluating any potential antibiotic is the quantitative assessment of its potency. The following table summarizes the types of quantitative data that should be generated for this compound. Note that specific values for this compound are not yet publicly available; the data presented here for related pyrrolamide compounds serve as a representative example of expected findings.
| Parameter | Description | Example Organism/Enzyme | Example Value (for related Pyrrolamides) | Reference |
| IC50 (DNA Gyrase Supercoiling) | The half-maximal inhibitory concentration against the supercoiling activity of DNA gyrase. | Escherichia coli DNA Gyrase | 2 - 20 nM | [5] |
| IC50 (Topoisomerase IV Decatenation) | The half-maximal inhibitory concentration against the decatenation activity of topoisomerase IV. | Escherichia coli Topoisomerase IV | 143 nM | [5] |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of the compound that prevents visible growth of a bacterium. | Staphylococcus aureus | 0.25 µg/mL | [5] |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of the compound that prevents visible growth of a bacterium. | Enterococcus faecalis | 0.125 µg/mL | [5] |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of the compound that prevents visible growth of a bacterium. | Klebsiella pneumoniae | 0.0625 µg/mL | [5] |
Experimental Protocols
To assess the effect of this compound on DNA synthesis, a multi-faceted approach is recommended, combining in vitro enzymatic assays with cell-based assays.
Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
Principle: DNA gyrase converts relaxed circular DNA into a supercoiled form. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. The presence of an inhibitor like this compound will prevent this conversion.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed pBR322 DNA (or other suitable plasmid DNA)
-
This compound
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)
-
Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose gel (1%) and electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing the assay buffer and relaxed pBR322 DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a defined amount of DNA gyrase to each tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
Data Analysis: The intensity of the supercoiled and relaxed DNA bands is quantified. The percentage of inhibition is calculated for each this compound concentration relative to the positive control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Workflow for DNA Gyrase Supercoiling Inhibition Assay
Caption: Workflow of the DNA gyrase supercoiling inhibition assay.
Protocol 2: In Vitro Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the effect of this compound on the decatenation activity of topoisomerase IV.
Principle: Topoisomerase IV can separate interlinked, catenated DNA circles into individual circular molecules. This activity can be monitored by agarose gel electrophoresis, as the decatenated DNA monomers migrate differently from the catenated network.
Materials:
-
Purified bacterial topoisomerase IV (e.g., from E. coli)
-
Kinetoplast DNA (kDNA), a natural network of catenated DNA circles
-
This compound
-
Assay Buffer (similar to the gyrase assay buffer, but may have different optimal component concentrations)
-
Stop Solution/Loading Dye
-
Agarose gel (1%) and electrophoresis system
-
DNA staining agent
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing the assay buffer and kDNA.
-
Add varying concentrations of this compound to the reaction tubes, including appropriate controls.
-
Initiate the reaction by adding topoisomerase IV.
-
Incubate at 37°C for a set time.
-
Stop the reaction and analyze the products by agarose gel electrophoresis.
Data Analysis: The amount of decatenated DNA monomers is quantified. The IC50 value is determined similarly to the gyrase inhibition assay.
Protocol 3: Bacterial Cell-Based DNA Synthesis Inhibition Assay (BrdU Incorporation)
This assay measures the overall inhibition of DNA synthesis in whole bacterial cells.
Principle: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine.[6][7][8] When added to cell culture, it is incorporated into newly synthesized DNA. The amount of incorporated BrdU, which is proportional to the rate of DNA synthesis, can be quantified using an anti-BrdU antibody.[6][7][8]
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Appropriate bacterial growth medium
-
This compound
-
BrdU labeling solution
-
Fixation and permeabilization reagents
-
Anti-BrdU antibody (conjugated to a detectable marker, e.g., a fluorophore or an enzyme for colorimetric detection)
-
Detection reagents (e.g., fluorescent secondary antibody, substrate for colorimetric detection)
-
Microplate reader or fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Treat the bacterial cultures with various concentrations of this compound for a defined period.
-
Add the BrdU labeling solution to the cultures and incubate to allow for BrdU incorporation into newly synthesized DNA.
-
Harvest the cells and fix and permeabilize them to allow antibody access to the DNA.
-
Incubate the cells with the anti-BrdU antibody.
-
Perform the detection step (e.g., add a fluorescent secondary antibody or a colorimetric substrate).
-
Quantify the signal using a microplate reader or visualize the labeled cells using a fluorescence microscope.
Data Analysis: The signal intensity is proportional to the amount of BrdU incorporated, and thus to the rate of DNA synthesis. The percentage of inhibition of DNA synthesis is calculated for each this compound concentration compared to the untreated control.
Workflow for BrdU Incorporation Assay
Caption: Workflow of the BrdU incorporation assay for measuring DNA synthesis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed mechanism of action of this compound and the logical flow of the experimental assessment.
Caption: Proposed mechanism of this compound and corresponding assessment methods.
By following these detailed protocols and utilizing the provided frameworks for data presentation and interpretation, researchers can effectively assess the impact of this compound on bacterial DNA synthesis and further elucidate its potential as a novel antibacterial agent.
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application of Pyrronamycin A in Studies of Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin A is a member of the pyrrolomycin class of antibiotics, a group of halogenated pyrrole derivatives known for their broad-spectrum antibacterial activity. Amid the growing crisis of antibiotic resistance, researchers are increasingly investigating novel compounds like this compound for their potential to combat multidrug-resistant (MDR) pathogens. This document provides detailed application notes and protocols for the use of this compound in antibiotic resistance studies, drawing upon findings from related pyrrolomycin compounds to illustrate its potential mechanisms and applications. Pyrrolomycins have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including challenging resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Their proposed mechanisms of action, including the disruption of the bacterial cell membrane's proton motive force and the inhibition of key virulence factors, make them valuable tools for investigating and potentially overcoming bacterial resistance.
Data Presentation
The antibacterial efficacy of pyrrolomycin derivatives against various bacterial strains, including resistant phenotypes, is summarized below. While specific data for this compound is limited in the public domain, the following tables provide a representative overview of the activity of closely related pyrrolomycins.
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Pyrrolomycins against Staphylococcus aureus Strains
| Compound | S. aureus (ATCC 25923) MIC (µM) | S. aureus (Newman) MIC (µM) | MRSA MIC (µM) | Reference |
| Pyrrolomycin C | 5 - 8 | 5 - 8 | 25 - 80 | [1] |
| Pyrrolomycin D | 5 - 8 | 5 - 8 | 25 - 80 | [1] |
| Pyrrolomycin F1 | 5 - 8 | 5 - 8 | 25 - 80 | [1] |
| Pyrrolomycin F2a | 5 - 8 | 5 - 8 | 25 - 80 | [1] |
| Pyrrolomycin F2b | 5 - 8 | 5 - 8 | 25 - 80 | [1] |
| Pyrrolomycin F3 | 5 - 8 | 5 - 8 | 25 - 80 | [1] |
| Synthetic Pyrrolomycin Analogues | 0.017 - 0.099 | - | 0.0625 | [2][3] |
Table 2: Antibacterial Activity of Pyrrolomycins G, H, and J
| Organism | PM-G MIC (µM) | PM-H MIC (µM) | PM-J MIC (µM) | Reference |
| S. aureus WT | 21 | 2.6 | 2.6 | [2] |
| MRSA | - | - | - | |
| E. faecium VR | >42 | 2.6 | 2.6 | [2] |
| E. coli WT | >42 | >21 | >21 | [2] |
| E. coli imp | 5.2 | 2.6 | 2.6 | [2] |
Note: 'imp' refers to an efflux-impaired strain, suggesting the role of efflux pumps in resistance to these compounds.
Key Applications in Antibiotic Resistance Studies
This compound and its analogues can be utilized in several key areas of antibiotic resistance research:
-
Direct Antibacterial Activity Screening: Assessing the potency of this compound against a panel of clinically relevant wild-type and resistant bacterial strains.
-
Mechanism of Action Studies: Investigating how this compound exerts its antibacterial effects, with a focus on membrane disruption and energy metabolism.
-
Inhibition of Virulence Factors: Studying the effect of this compound on bacterial virulence mechanisms, such as biofilm formation, which contribute to persistent infections and antibiotic tolerance.
-
Synergy Studies: Evaluating the potential of this compound to enhance the efficacy of existing antibiotics when used in combination, potentially reversing resistance phenotypes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., MRSA, VRE, resistant Gram-negative rods)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Transfer 50 µL of each this compound dilution to the corresponding wells of the test plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
Protocol 2: Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to assess the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Biofilm-forming bacterial strain (e.g., S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in Protocol 1.
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of TSB containing various concentrations of this compound to the wells. Include a no-antibiotic control.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Staining and Quantification:
-
Gently aspirate the planktonic cells from each well and wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
-
Protocol 3: Bacterial Membrane Potential Assay
This protocol utilizes a fluorescent dye to assess the effect of this compound on bacterial membrane potential, a key component of the proton motive force.
Materials:
-
This compound
-
Bacterial strain of interest
-
BacLight™ Bacterial Membrane Potential Kit (or similar, containing a fluorescent membrane potential indicator dye like DiOC2(3))
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells twice with PBS and resuspend in PBS to an OD600 of 0.1.
-
-
Dye Staining and Treatment:
-
Add the fluorescent membrane potential dye to the bacterial suspension according to the manufacturer's instructions and incubate to allow for dye uptake.
-
Add this compound at various concentrations to the stained bacterial suspension. Include an untreated control and a positive control (e.g., a known protonophore like CCCP).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence using a fluorometer or flow cytometer. Depolarization of the cell membrane will result in a change in the fluorescence signal (e.g., a shift from red to green fluorescence for DiOC2(3)), indicating disruption of the membrane potential.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound in antibiotic resistance.
Caption: Experimental workflow for evaluating this compound's antibacterial properties.
Caption: Potential mechanisms of action and resistance to this compound.
Caption: Inhibition of Sortase A-mediated biofilm formation by pyrrolomycin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. idexx.dk [idexx.dk]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Investigating Pyrronamycin A Synergy with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin A is a novel antitumor antibiotic belonging to the pyrrole-amide class of compounds, produced by Streptomyces sp.[1] While its exact mechanism of action is a subject of ongoing research, compounds within this class, particularly those derived from Streptomyces, often exert their anticancer effects through mechanisms such as DNA intercalation and the inhibition of topoisomerase II.[2][3] Pyrrolamide antibiotics, in particular, are known to bind to specific DNA sequences, which can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4][5] Given the multifaceted nature of cancer, combination therapy has emerged as a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicities.[6] This document provides a comprehensive protocol for investigating the synergistic potential of this compound with a panel of established chemotherapeutic agents.
The following protocols outline a systematic approach to screen for and validate synergistic interactions in vitro and in vivo, providing a robust framework for the preclinical evaluation of this compound combination therapies.
Hypothesized Signaling Pathway for this compound
Based on the general mechanism of action of related antitumor antibiotics, this compound is hypothesized to induce DNA damage, leading to the activation of downstream signaling pathways that culminate in apoptosis. A potential signaling cascade is depicted below.
References
- 1. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What are Antitumor Antibiotics? [healthline.com]
- 4. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer [mdpi.com]
Application Notes and Protocols: Utilizing Pyrronamycin A for the Study of Microbial Fermentation Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrronamycin A, a member of the pyrrolomycin family of antibiotics, presents a valuable tool for investigating the bioenergetics and regulatory networks of microbial fermentation. Its primary mechanism of action is the disruption of the proton motive force (PMF) across the bacterial cell membrane.[1][2] As a potent protonophore, this compound shuttles protons across the membrane, dissipating the electrochemical gradient that is essential for ATP synthesis, nutrient transport, and other vital cellular processes.[1][2] This targeted disruption of cellular energy metabolism allows researchers to probe the intricate relationship between energy status, metabolic fluxes, and signaling pathways that govern fermentation outcomes.
These application notes provide a framework for using this compound to modulate and study microbial fermentation, offering insights into metabolic regulation and potential strategies for process optimization and antimicrobial development.
Data Presentation
The following tables summarize the anticipated effects of a protonophore like this compound on key fermentation parameters. The data is extrapolated from studies using the well-characterized protonophore Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP), which shares a similar mechanism of action.[1][3][4] Researchers should generate specific data for this compound and their microbial system of interest.
Table 1: Effect of Protonophore Treatment on Escherichia coli Metabolism
| Parameter | Control (No Treatment) | Low Concentration Protonophore | High Concentration Protonophore | Reference |
| Glucose Consumption Rate (µmol/mg protein/h) | ~8.0 | Stimulated (Increased) | Inhibited (Decreased) | [3][4] |
| Intracellular pH | 7.3 - 7.5 | Decreased | Markedly Decreased | [3][4] |
| Intracellular ATP | Normal | Decreased | Markedly Decreased | [3][4] |
| Intracellular Potassium | Normal | Decreased | Markedly Decreased | [3][4] |
Table 2: Effect of Protonophore Treatment on Yeast Endogenous Fermentation
| Metabolite | Pre-Treatment Concentration | Post-Protonophore Treatment | Reference |
| Hexose 6-phosphates | Near zero | Accumulated | [1] |
| Fructose 2,6-bisphosphate | Near zero | Accumulated | [1] |
| Pyruvate | Near zero | Accumulated | [1] |
| Intracellular pH | ~6.9 | Decreased to ~6.4 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Disruption of Proton Motive Force and its Impact on Quorum Sensing
The dissipation of the proton motive force by this compound can have significant downstream effects on bacterial signaling, particularly quorum sensing (QS). Many bacteria utilize PMF-dependent transporters to export autoinducer molecules. By disrupting the PMF, this compound can lead to the intracellular accumulation of these signaling molecules, thereby altering the expression of QS-regulated genes which often control fermentation pathways and biofilm formation.[1]
Caption: this compound dissipates PMF, inhibiting autoinducer export and altering QS-regulated gene expression.
Experimental Workflow: Using this compound to Study Metabolic Flux
This workflow outlines the steps to investigate the impact of this compound on the metabolic flux of a target microbial fermentation.
Caption: Workflow for studying the effects of this compound on microbial fermentation metabolism.
Experimental Protocols
Protocol 1: Determination of Sublethal Concentration of this compound
Objective: To determine the concentration range of this compound that perturbs cellular metabolism without causing significant cell death.
Materials:
-
Microbial strain of interest
-
Appropriate liquid growth medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Solvent control (e.g., DMSO)
-
96-well microtiter plates
-
Plate reader for measuring optical density (OD)
-
Agar plates for colony forming unit (CFU) counting
-
Sterile dilution buffer (e.g., phosphate-buffered saline)
Methodology:
-
Prepare Inoculum: Grow an overnight culture of the microbial strain in the appropriate liquid medium.
-
Dilute Culture: Dilute the overnight culture to a starting OD (e.g., OD600 of 0.05) in fresh, pre-warmed medium.
-
Set up Microtiter Plate:
-
In a 96-well plate, create a serial dilution of this compound. Typical starting concentrations for protonophores in metabolic studies can range from low micromolar (µM) to nanomolar (nM). A suggested range to test is 10 µM down to 10 nM.
-
Include a no-drug control and a solvent control well.
-
Add 180 µL of the diluted cell culture to each well.
-
Add 20 µL of the corresponding this compound dilution or control to each well.
-
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism with shaking.
-
Monitor Growth: Measure the OD600 at regular intervals (e.g., every hour) for a period that covers the typical exponential and stationary phases of growth (e.g., 8-24 hours).
-
Determine Viability (CFU Counting): At a key time point (e.g., mid-exponential phase), take aliquots from each well.
-
Perform serial dilutions in sterile buffer.
-
Plate the dilutions onto agar plates.
-
Incubate the plates and count the colonies to determine the CFU/mL.
-
-
Analysis:
-
Plot the growth curves (OD vs. time) for each concentration.
-
Compare the CFU counts for each concentration to the control.
-
The sublethal concentration is the highest concentration that shows a metabolic effect (e.g., a reduced growth rate) without a significant reduction in cell viability (e.g., <1-log reduction in CFU/mL compared to the control).
-
Protocol 2: Analysis of Fermentation Product Profile under PMF Disruption
Objective: To quantify the changes in substrate consumption and product formation during fermentation in the presence of a sublethal concentration of this compound.
Materials:
-
Fermentation vessels (e.g., shake flasks or bioreactors)
-
Appropriate fermentation medium
-
Microbial strain of interest
-
Sublethal concentration of this compound (determined in Protocol 1)
-
Syringes and sterile filters for sampling
-
Analytical equipment for metabolite quantification (e.g., HPLC with a refractive index or UV detector, or GC-MS)
Methodology:
-
Prepare Fermenters: Set up at least two fermentation vessels with the appropriate medium. One will serve as the control, and the other will be the experimental vessel.
-
Inoculation: Inoculate both vessels with the microbial strain to the same starting cell density.
-
Addition of this compound: To the experimental vessel, add this compound to the predetermined sublethal concentration. Add an equivalent volume of solvent to the control vessel.
-
Fermentation and Sampling:
-
Incubate the vessels under the desired fermentation conditions (temperature, agitation, pH control if applicable).
-
At regular time intervals (e.g., T=0, 2, 4, 8, 12, 24 hours), aseptically withdraw a sample from each vessel.
-
Immediately measure the OD of the sample to monitor growth.
-
Filter the remainder of the sample through a 0.22 µm filter to remove cells and store the supernatant at -20°C for metabolite analysis.
-
-
Metabolite Analysis:
-
Thaw the supernatant samples.
-
Analyze the samples using HPLC or GC-MS to quantify the concentration of the primary carbon source (e.g., glucose) and major fermentation products (e.g., lactic acid, acetic acid, ethanol, succinic acid).
-
-
Data Analysis:
-
Plot the concentrations of substrates and products over time for both the control and this compound-treated fermentations.
-
Calculate the rates of substrate consumption and product formation.
-
Calculate the product yields (g of product per g of substrate consumed).
-
Compare the metabolic profiles of the control and treated fermentations to understand how the disruption of the PMF alters the metabolic flux.
-
Conclusion
This compound is a powerful molecular probe for dissecting the bioenergetics of microbial fermentation. By carefully selecting sublethal concentrations, researchers can uncouple energy generation from other cellular processes, providing valuable insights into how bacteria allocate resources and regulate their metabolic networks in response to energy stress. The protocols and frameworks provided here offer a starting point for utilizing this compound to advance our understanding of microbial physiology and to inform the development of novel antimicrobial strategies and optimized bioprocesses.
References
- 1. Anti-Quorum Sensing Activity of Probiotics: The Mechanism and Role in Food and Gut Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial resistance to uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proton motive force and antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Metabolic Effects of Pyrronamycin A on Cancer Cells using Seahorse XF Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival.[1][2] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy production, many cancer cells favor aerobic glycolysis, a phenomenon known as the Warburg effect.[2][3] This metabolic plasticity presents a promising avenue for therapeutic intervention. Pyrronamycin A is a novel antitumor antibiotic with potential anticancer properties, but its mechanism of action, particularly its impact on cellular metabolism, remains to be fully elucidated.[4]
The Agilent Seahorse XF Analyzer provides a powerful platform for investigating cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[5][6] This is achieved by monitoring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[7][8] This application note provides detailed protocols for using the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to characterize the metabolic effects of this compound on cancer cells.
Key Metabolic Parameters Measured by Seahorse XF Assays
The Seahorse XF assays utilize a series of injections of metabolic modulators to reveal key parameters of mitochondrial and glycolytic function.
Mitochondrial Respiration (OCR):
-
Basal Respiration: The baseline oxygen consumption of the cells.[9]
-
ATP Production-Coupled Respiration: The portion of basal respiration used for ATP synthesis.
-
Proton Leak: The remaining basal respiration not coupled to ATP production, often associated with mitochondrial damage.
-
Maximal Respiration: The maximum oxygen consumption rate the cells can achieve, indicative of mitochondrial fitness.[9]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.[10]
Glycolysis (ECAR):
-
Glycolysis: The basal rate of glycolysis in the cells.[11]
-
Glycolytic Capacity: The maximum rate of glycolysis the cells can achieve when mitochondrial respiration is inhibited.[11]
-
Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cell's ability to compensate for mitochondrial dysfunction by upregulating glycolysis.
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay determines the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant Solution (Agilent Technologies)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies)[12]
-
Cancer cell line of interest
-
This compound (various concentrations)
-
Appropriate cell culture medium and supplements
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)[13]
Protocol:
-
Cell Seeding:
-
This compound Treatment:
-
On the day of the assay, treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 4, 12, or 24 hours) in the incubator.
-
-
Sensor Cartridge Hydration:
-
Assay Preparation:
-
One hour before the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium.[13]
-
Add fresh Seahorse XF Base Medium to each well and incubate the plate at 37°C in a non-CO2 incubator for one hour to allow the temperature and pH to equilibrate.[13]
-
Prepare the mitochondrial modulators from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Base Medium at the desired final concentrations.[13]
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.[13]
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure baseline OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements taken after each injection.[13]
-
Seahorse XF Glycolysis Stress Test
This assay assesses the impact of this compound on the glycolytic function of cancer cells.
Materials:
-
Same as for the Mito Stress Test, but with the Seahorse XF Glycolysis Stress Test Kit (Agilent Technologies).
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow the same procedure as for the Mito Stress Test.
-
-
Sensor Cartridge Hydration:
-
Follow the same procedure as for the Mito Stress Test.
-
-
Assay Preparation:
-
One hour before the assay, wash the cells with glucose-free Seahorse XF Base Medium.
-
Add fresh glucose-free Seahorse XF Base Medium to each well and incubate at 37°C in a non-CO2 incubator for one hour.
-
Prepare the glycolytic modulators from the Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose (2-DG)) in glucose-free Seahorse XF Base Medium.[15][16]
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure baseline ECAR, followed by sequential injections of Glucose, Oligomycin, and 2-DG, with ECAR measurements taken after each injection.[11]
-
Data Presentation
The quantitative data obtained from the Seahorse XF assays should be summarized in tables for clear comparison between the control and this compound-treated groups.
Table 1: Hypothetical Effects of this compound on Mitochondrial Respiration (OCR, pmol/min)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Basal Respiration | 150 ± 10 | 120 ± 8 | 80 ± 5 |
| ATP Production | 100 ± 7 | 80 ± 6 | 50 ± 4 |
| Proton Leak | 50 ± 3 | 40 ± 2 | 30 ± 1 |
| Maximal Respiration | 300 ± 20 | 200 ± 15 | 100 ± 10 |
| Spare Respiratory Capacity | 150 ± 15 | 80 ± 10 | 20 ± 5 |
| Non-Mitochondrial Respiration | 20 ± 2 | 20 ± 2 | 20 ± 2 |
Table 2: Hypothetical Effects of this compound on Glycolysis (ECAR, mpH/min)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Non-Glycolytic Acidification | 10 ± 1 | 10 ± 1 | 10 ± 1 |
| Glycolysis | 40 ± 3 | 55 ± 4 | 70 ± 5 |
| Glycolytic Capacity | 80 ± 6 | 90 ± 7 | 100 ± 8 |
| Glycolytic Reserve | 40 ± 4 | 35 ± 5 | 30 ± 6 |
Visualization
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Workflow for the Seahorse XF Glycolysis Stress Test.
Caption: Key metabolic pathways and potential targets of this compound.
Interpretation of Results
The hypothetical data presented in Tables 1 and 2 suggest that this compound has a significant impact on cancer cell metabolism.
-
Mitochondrial Inhibition: The dose-dependent decrease in basal respiration, ATP production, maximal respiration, and spare respiratory capacity (Table 1) strongly indicates that this compound inhibits mitochondrial function. A reduction in maximal respiration suggests that a component of the electron transport chain may be targeted. The decrease in spare respiratory capacity implies that the cells are less able to cope with metabolic stress.
-
Glycolytic Compensation: The corresponding increase in glycolysis (Table 2) upon treatment with this compound suggests that the cancer cells are attempting to compensate for the loss of mitochondrial ATP production by upregulating glycolysis. This is a common metabolic adaptation in response to mitochondrial inhibitors.
-
Potential Mechanism: Based on this hypothetical data, this compound could be acting as an inhibitor of the electron transport chain, for example, at Complex I. This would explain the observed decrease in oxygen consumption and the subsequent reliance on glycolysis for energy.
Conclusion
The Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test are powerful tools for elucidating the metabolic effects of novel anticancer compounds like this compound. By providing a detailed profile of mitochondrial and glycolytic function, these assays can help to identify the mechanism of action of a drug, reveal metabolic vulnerabilities of cancer cells, and guide the development of more effective therapeutic strategies. The hypothetical results presented here illustrate how these assays can be used to characterize a compound that inhibits mitochondrial respiration and forces a metabolic shift towards glycolysis in cancer cells. Further investigation into the specific molecular targets of this compound is warranted to confirm these findings.
References
- 1. Cancer metabolism: Key players in metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. hpst.cz [hpst.cz]
- 4. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. content.protocols.io [content.protocols.io]
- 13. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. unige.ch [unige.ch]
- 16. unige.ch [unige.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrronamycin A Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrronamycin A and other novel antibiotic compounds in in vivo animal models. This resource provides troubleshooting guidance and frequently asked questions to assist with the critical process of dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in my animal model?
A1: Establishing a starting dose for a novel compound like this compound requires a multi-faceted approach. Begin by examining the in vitro data, specifically the Minimum Inhibitory Concentration (MIC) against the target pathogen.[1][2] This provides a baseline measure of the compound's potency. However, in vitro efficacy does not always directly translate to in vivo success.[3][4] Therefore, it is crucial to conduct a dose-ranging study in a small cohort of animals to establish a preliminary safety and efficacy profile. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool to inform dose selection by integrating data on drug exposure and its effect on the pathogen.[5][6][7]
Q2: My in vitro results for this compound were promising, but I'm not seeing the same efficacy in my in vivo studies. What could be the reason?
A2: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[3][4] Several factors can contribute to this:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may limit its exposure at the site of infection.
-
Bioavailability: The route of administration can significantly impact the amount of drug that reaches systemic circulation.
-
Host Factors: The host's immune system and the physiological environment at the infection site can influence drug efficacy.[3]
-
Inoculum Effect: The bacterial load in the in vivo model might be higher than in the in vitro assay, potentially requiring higher drug concentrations.
-
Protein Binding: this compound may bind to plasma proteins, reducing the concentration of the free, active drug.
Q3: What are Pharmacokinetic/Pharmacodynamic (PK/PD) indices, and why are they important for optimizing this compound dosage?
A3: PK/PD indices are mathematical relationships that correlate drug exposure with its antimicrobial effect. They are essential for designing rational dosing regimens that maximize efficacy while minimizing toxicity and the development of resistance.[5][7] The three main PK/PD indices for antibiotics are:
-
Cmax/MIC: The ratio of the maximum plasma concentration to the MIC. This is often important for concentration-dependent antibiotics.[1]
-
AUC24/MIC: The ratio of the area under the concentration-time curve over 24 hours to the MIC. This is a key parameter for drugs whose efficacy is dependent on total exposure.[1][6]
-
T>MIC: The percentage of time that the drug concentration remains above the MIC during a dosing interval. This is critical for time-dependent antibiotics.[1][8]
Determining the relevant PK/PD index for this compound through in vivo studies is a crucial step in optimizing its dosage regimen.
Troubleshooting Guide
Issue: Lack of Efficacy at a Previously Determined "Safe" Dose
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Perform pharmacokinetic analysis to determine Cmax, AUC, and half-life. - Consider alternative routes of administration (e.g., intravenous if oral bioavailability is low). - Increase the dosing frequency or total daily dose. |
| Development of Resistance | - Isolate the pathogen from treated animals and perform susceptibility testing to check for an increase in MIC. |
| Biofilm Formation | - Investigate if the infection model is prone to biofilm formation, which can reduce antibiotic penetration and efficacy.[3] |
| Incorrect Dosing Regimen | - Re-evaluate the PK/PD parameters to ensure the dosing schedule is appropriate for the drug's mechanism of action (e.g., more frequent dosing for a time-dependent antibiotic).[8] |
Issue: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Conduct a thorough literature search for the toxicity profiles of similar compounds. - Perform histopathological analysis of major organs from treated animals. |
| Vehicle Toxicity | - Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation. |
| Dose Miscalculation | - Double-check all dose calculations and the concentration of the dosing solution. |
| Rapid Administration | - For intravenous or intraperitoneal injections, ensure the administration rate is slow and steady to avoid acute toxic reactions. |
Issue: High Variability in Animal Responses
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | - Ensure all personnel are thoroughly trained and standardized on the administration procedure (e.g., oral gavage, IP injection). |
| Animal Health Status | - Use animals from a reputable supplier and ensure they are healthy and acclimated to the facility before starting the experiment. |
| Biological Variability | - Increase the number of animals per group to improve statistical power and account for natural biological variation. |
| Errors in Sample Collection or Processing | - Standardize all procedures for blood or tissue collection and subsequent analysis. |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
This protocol describes the standard procedure for administering a liquid substance directly into the stomach of a mouse.
Materials:
-
Appropriately sized gavage needle (18-20 gauge for adult mice) with a rounded tip.[9][10]
-
Syringe (1 ml)
-
This compound solution at the desired concentration
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[9][11]
-
Measure Gavage Needle Length: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark this length on the gavage needle.[12]
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.[10]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[9][11] If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound solution.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[10][13]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the procedure for injecting a substance into the peritoneal cavity of a mouse.
Materials:
-
Sterile syringe (1 ml)
-
Sterile needle (25-27 gauge)[14]
-
This compound solution at the desired concentration
-
70% ethanol or other disinfectant
Procedure:
-
Restraint: Securely restrain the mouse by scruffing the neck and back. Turn the mouse over to expose the abdomen.
-
Locate Injection Site: The ideal injection site is in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[14][15]
-
Disinfect: Swab the injection site with 70% ethanol.[16]
-
Injection: Tilt the mouse's head downwards at a slight angle. Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[15]
-
Aspirate: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and re-inject at a different site with a new sterile needle.[16]
-
Administer: Slowly and steadily inject the this compound solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of pain or distress.
Data Presentation
For a dose-finding study, it is essential to present the data in a clear and organized manner. A table is an effective way to summarize the key findings.
Table 1: Example of a Dose-Finding Study for this compound in a Murine Sepsis Model
| Dose Group (mg/kg) | Number of Animals | Survival Rate (%) | Mean Bacterial Load (CFU/g of tissue) | Observed Adverse Events |
| Vehicle Control | 10 | 0 | 1.2 x 10⁸ | None |
| 10 | 10 | 20 | 5.5 x 10⁶ | None |
| 25 | 10 | 60 | 8.9 x 10⁴ | Mild lethargy in 10% of animals |
| 50 | 10 | 90 | 1.3 x 10³ | Moderate lethargy in 30% of animals |
| 100 | 10 | 100 | <100 | Severe lethargy, ruffled fur in 80% of animals |
Mandatory Visualization
Experimental Workflow for Dosage Optimization
The following diagram illustrates a typical workflow for optimizing the dosage of a novel antibiotic like this compound in in vivo animal studies.
Caption: Workflow for optimizing antibiotic dosage in animal studies.
Illustrative Signaling Pathway: mTOR
While the specific signaling pathway for this compound is not yet fully elucidated, many antitumor antibiotics have been shown to interact with key cellular growth and proliferation pathways.[17][18][19] The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell metabolism, growth, and survival, and is a known target for some anticancer compounds.[20][21][22][23] The following diagram illustrates a simplified mTOR signaling cascade.
Caption: A simplified diagram of the mTOR signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics in antibiotic dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling of pharmacokinetic/pharmacodynamic parameters in regular intermittent intravenous infusion and translational application of the models in personalized antibiotics dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. research.fsu.edu [research.fsu.edu]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. Common themes in antimicrobial and anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mTOR - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Pyrronamycin A MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Minimum Inhibitory Concentration (MIC) assays of Pyrronamycin A.
Frequently Asked Questions (FAQs)
Q1: My this compound MIC values are fluctuating between experiments. What are the potential causes?
Inconsistent MIC values for this compound can stem from several factors, ranging from the inherent properties of the compound to subtle variations in experimental technique. Key areas to investigate include:
-
Compound-Specific Issues:
-
Solubility: this compound, as a pyrrolamide antibiotic, may have limited aqueous solubility. Poor solubility can lead to inaccurate concentration gradients in your assay. Ensure the compound is fully dissolved in the initial stock solution and does not precipitate upon dilution into the assay medium.
-
Stability: The stability of this compound in your chosen broth medium and incubation conditions (e.g., temperature, pH) may be a factor. Degradation of the compound during the assay will lead to an overestimation of the MIC.
-
Aggregation: Some heterocyclic compounds can aggregate in aqueous solutions, reducing the effective concentration of the monomeric, active form.[1][2][3] This can be influenced by pH and ionic strength.[4]
-
-
Methodological Variability:
-
Inoculum Density: The concentration of the bacterial inoculum is a critical parameter. An inoculum that is too high can lead to artificially elevated MICs (inoculum effect), while an inoculum that is too low can result in falsely low MICs.[5]
-
Media Composition: Variations in cation concentration (e.g., Mg2+, Ca2+) between different batches of Mueller-Hinton Broth (MHB) can affect the activity of some antimicrobial agents.
-
Incubation Time and Temperature: Deviations from the standardized incubation time and temperature can significantly impact bacterial growth and, consequently, the observed MIC.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error and can lead to significant shifts in the final concentrations tested.
-
-
Contamination:
-
Stock Solution or Media: Contamination of your this compound stock solution or the assay medium will lead to erroneous results.
-
Bacterial Culture: Ensure the purity of your bacterial culture before starting the assay.
-
Q2: I am observing "skipped wells" (growth in higher concentrations but not in lower concentrations) in my broth microdilution assay. What does this indicate?
Skipped wells are often indicative of compound precipitation or aggregation at higher concentrations. When this compound comes out of solution in the initial wells of your dilution series, the effective concentration is lowered, potentially allowing for bacterial growth. In subsequent, more dilute wells, the compound may remain in solution and inhibit growth.
Troubleshooting Steps:
-
Visually inspect your plate: Look for any visible precipitate in the wells before and after incubation.
-
Solubility Test: Perform a simple solubility test of this compound in your assay medium at the highest concentration used.
-
Alternative Solvents: Consider using a small amount of a co-solvent like DMSO to prepare your stock solution, ensuring the final concentration in the assay does not inhibit bacterial growth.
Q3: How can I ensure my this compound stock solution is accurate and stable?
Proper preparation and storage of your stock solution are crucial for reproducible results.
-
Solvent Selection: Use a solvent that completely dissolves this compound. For many natural products, DMSO is a common choice.
-
Concentration Verification: If possible, verify the concentration of your stock solution spectrophotometrically or by another analytical method.
-
Storage: Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Stability Testing: If you suspect instability, you can perform a time-course experiment where you compare the MIC of a freshly prepared stock solution to one that has been stored for a period.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues in this compound MIC assays.
Decision Tree for Troubleshooting Inconsistent MICs
Caption: Troubleshooting Decision Tree for Inconsistent MICs.
Summary of Potential Issues and Solutions
| Potential Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent MICs | Inaccurate inoculum density, reagent variability, pipetting errors, compound instability/insolubility. | Standardize inoculum preparation, use fresh, high-quality reagents, calibrate pipettes, investigate this compound's physicochemical properties. |
| Skipped Wells | Compound precipitation or aggregation at high concentrations. | Visually inspect plates, perform solubility tests, consider using a co-solvent for the stock solution. |
| No Inhibition of Growth | Inactive compound, resistant bacterial strain, incorrect concentration range. | Verify compound activity with a known susceptible strain, test a broader concentration range, confirm stock solution concentration. |
| Edge Effects | Evaporation from wells on the perimeter of the microplate. | Use a plate sealer, fill outer wells with sterile broth, maintain appropriate humidity during incubation. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and may need to be optimized for specific bacterial strains.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store in aliquots at -20°C or below.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a sterile broth (e.g., Tryptic Soy Broth) and incubate at the appropriate temperature and time to achieve a log-phase growth culture.
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the adjusted suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 100 µL of the highest concentration of this compound to be tested (prepared in CAMHB).
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column of the dilution series.
-
This will result in wells containing 50 µL of varying concentrations of this compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Workflow for Broth Microdilution MIC Assay
Caption: Broth Microdilution MIC Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equilibrium and kinetic studies of the aggregation of porphyrins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Acid Dissociation and Ionic Solutions on the Aggregation of 2-Pyrone-4,6-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Pyrronamycin A
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis and isolation of Pyrronamycin A. As a microbially-produced natural product, this compound's yield and purity can be influenced by a multitude of factors during fermentation and purification. This resource aims to equip researchers with the knowledge to identify, troubleshoot, and mitigate these variabilities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound production?
A1: Batch-to-batch variability in this compound production, a secondary metabolite from Streptomyces sp., primarily stems from inconsistencies in the fermentation process and subsequent purification. Key contributing factors include:
-
Culture Conditions: Variations in media composition (carbon, nitrogen, and mineral sources), pH, temperature, aeration, and incubation time can significantly impact the metabolic state of Streptomyces and the production of secondary metabolites.
-
Precursor Availability: The biosynthesis of this compound is dependent on the availability of specific precursors. Fluctuations in the intracellular pools of these precursors can lead to inconsistent product yields.
-
Genetic Stability of the Producing Strain: Spontaneous mutations in the Streptomyces strain can lead to decreased or altered production of this compound over time.
-
Downstream Processing: Inefficiencies or variations in the extraction and purification protocols can result in differing yields and purity profiles between batches.
Q2: How can I improve the consistency of this compound yield?
A2: To improve the consistency of this compound yield, it is crucial to standardize the entire production process. This includes:
-
Strict Control of Fermentation Parameters: Meticulously control and monitor media components, pH, temperature, and agitation. The use of a well-defined, semi-synthetic medium can reduce variability from complex media components.
-
Inoculum Preparation: Standardize the age, size, and physiological state of the inoculum used to start the fermentation.
-
Strain Maintenance: Maintain a consistent and well-characterized stock of the producing Streptomyces strain. Periodic re-isolation from a single colony can help maintain genetic homogeneity.
-
Optimized Nutrient Feeds: For fed-batch cultures, a consistent and optimized feeding strategy for key nutrients can help maintain high productivity.
Q3: My latest batch of this compound shows a different impurity profile. What could be the cause?
A3: An altered impurity profile can be due to several factors:
-
Shifts in Metabolism: Changes in fermentation conditions can lead to the production of different shunt or degradation products.
-
Incomplete Biosynthesis: Sub-optimal conditions or precursor limitation might lead to the accumulation of biosynthetic intermediates.
-
Degradation of the Product: this compound may be susceptible to degradation under certain pH or temperature conditions during fermentation or purification.
-
Extraction and Purification Artifacts: The use of different solvents or chromatographic conditions can lead to the co-elution of different impurities.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | - Verify and recalibrate all probes (pH, temperature, dissolved oxygen).- Prepare fresh media and ensure all components are correctly weighed and sterilized.- Review and optimize the agitation and aeration rates. |
| Poor Inoculum Quality | - Use a fresh, actively growing seed culture.- Standardize the inoculum volume and cell density. |
| Genetic Drift of the Producing Strain | - Re-streak the Streptomyces strain from a frozen stock to obtain single colonies.- Screen multiple single colonies for this compound production. |
| Incorrect Precursor Supply | - Ensure the medium contains adequate precursors for the pyrroindomycin biosynthetic pathway. |
| Inefficient Extraction | - Optimize the solvent system and extraction time.- Ensure complete cell lysis to release intracellular product. |
Issue 2: Inconsistent Purity and Impurity Profile
| Potential Cause | Troubleshooting Steps |
| Metabolic Shift During Fermentation | - Tightly control fermentation parameters, especially nutrient levels and pH.- Analyze time-course samples to identify when impurities appear. |
| Product Degradation | - Assess the stability of this compound at different pH values and temperatures.- Minimize the time the product is exposed to harsh conditions during purification. |
| Co-elution of Impurities | - Optimize the HPLC purification method (e.g., gradient, column chemistry, flow rate).- Consider using an orthogonal purification method (e.g., different column chemistry or separation principle). |
| Contamination | - Ensure aseptic techniques are followed throughout the fermentation process.- Check for microbial contamination of media and equipment. |
Experimental Protocols
Fermentation of Streptomyces sp. for this compound Production
Objective: To produce this compound through submerged fermentation of a Streptomyces species.
Methodology:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a sporulated Streptomyces culture from an agar plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a production medium with the seed culture (typically 5-10% v/v).
-
Carry out the fermentation in a baffled flask or a bioreactor with controlled temperature (28-30°C), pH (around 7.0), and aeration.
-
Monitor the fermentation for key parameters such as cell growth, pH, and substrate consumption.
-
-
Harvesting:
-
After a predetermined fermentation time (typically 5-7 days), harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant.
-
Extraction and Purification of this compound
Objective: To extract and purify this compound from the fermentation broth.
Methodology:
-
Extraction:
-
Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or butanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Preliminary Purification:
-
Subject the crude extract to silica gel column chromatography using a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.
-
-
Final Purification:
-
Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and subject them to further purification using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).
-
Analytical Characterization of this compound
Objective: To confirm the identity and assess the purity of the isolated this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV-Vis detector at a wavelength of 297 nm.[1]
-
Expected Outcome: A major peak corresponding to this compound with a consistent retention time. Purity can be estimated by the relative area of the main peak.
-
-
High-Resolution Mass Spectrometry (HR-MS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Obtain the accurate mass of the molecular ion ([M+H]+) to confirm the elemental composition.
-
Expected Outcome: The measured mass should be within a few ppm of the theoretical mass of this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC).
-
Solvent: A suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Expected Outcome: The obtained spectra should match the published data for this compound, confirming its structure and identifying any impurities.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting decision tree for this compound production.
References
How to select the appropriate cancer cell line for Pyrronamycin A studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cancer cell lines for studies involving the novel antitumor antibiotic, Pyrronamycin A. Given the limited publicly available data on specific cell line sensitivity to this compound, this guide offers a general framework and best practices for characterizing a new compound.
Frequently Asked Questions (FAQs)
Q1: Where should I start if there is no published data on which cancer cell lines are sensitive to this compound?
A1: When working with a novel compound like this compound, the best starting point is a broad-based screening against a diverse panel of cancer cell lines. The National Cancer Institute's NCI-60 panel, which includes 60 different human tumor cell lines from nine different tissue types, is a common industry-standard approach.[1] This will provide an initial "fingerprint" of the compound's activity and help identify potential cancer types that are more sensitive.
Q2: How do I determine the half-maximal inhibitory concentration (IC50) of this compound?
A2: The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical measure of a compound's potency. This is typically determined using cytotoxicity or viability assays. Common methods include:
-
Tetrazolium-based assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[2]
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Dye exclusion assays (e.g., Trypan Blue): This method involves counting viable (unstained) and non-viable (stained) cells and is often used for lower-throughput applications.
Q3: Why is it important to select both sensitive and resistant cell lines for further studies?
A3: Including both sensitive and resistant cell lines in your experimental design is crucial for several reasons:
-
Mechanism of Action Studies: Comparing the molecular profiles of sensitive versus resistant cells can help identify the specific pathways and proteins that are targeted by this compound.
-
Biomarker Discovery: Differences between these cell lines (e.g., gene expression, mutations) can lead to the discovery of biomarkers that could predict patient response in a clinical setting.
-
Understanding Resistance Mechanisms: Studying resistant cell lines can provide insights into how cancer cells might evade the effects of this compound, which is critical for developing strategies to overcome drug resistance.
Q4: What experiments should I perform to investigate the mechanism of action of this compound?
A4: Once you have identified sensitive cell lines, the next step is to understand how this compound is working. Key experiments include:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G1, S, G2/M).[3]
-
Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to determine if the compound induces programmed cell death (apoptosis).[4] Western blotting for key apoptosis markers like cleaved caspase-3 and PARP is also recommended.
-
Signaling Pathway Analysis: Based on initial findings, you can investigate specific signaling pathways. For example, if apoptosis is induced, you may want to examine the expression and phosphorylation status of proteins in the intrinsic (e.g., Bcl-2 family) or extrinsic (e.g., Fas/FasL) apoptosis pathways.
Q5: What experimental factors can influence the outcome and reproducibility of my cell line studies?
A5: Several factors can impact your results. It is important to maintain consistency in your protocols. Key factors include:
-
Cell Culture Medium Composition: The type of culture medium used can significantly influence a cell line's sensitivity to a drug.[5]
-
Cell Passage Number: As cells are passaged, they can undergo genetic and phenotypic changes. It is important to use cells within a defined passage number range.
-
Confluency: The density of the cells at the time of treatment can affect their response to a drug.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with the compound or affect cell growth rates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. Use of cells at different passage numbers. Variation in drug dilution preparation. Contamination of cell cultures. | Ensure a consistent number of cells are seeded in each well. Use cells within a narrow passage number range for a set of experiments. Prepare fresh drug dilutions for each experiment. Regularly test for mycoplasma contamination. |
| This compound does not show any cytotoxic effects. | The selected cell lines are inherently resistant. The compound has poor solubility in the culture medium. The compound is not stable under experimental conditions. The concentration range tested is too low. | Screen a broader and more diverse panel of cell lines. Test different solvents for the stock solution and ensure it is fully dissolved. Assess the stability of the compound in culture medium over the time course of the experiment. Test a wider range of concentrations, including higher doses. |
| No apoptosis is detected despite a decrease in cell viability. | The compound may be inducing another form of cell death, such as necrosis or autophagy.[6] The time point for the assay is not optimal. The compound is cytostatic (inhibits growth) rather than cytotoxic (kills cells). | Use assays to detect other forms of cell death (e.g., LDH release for necrosis, LC3-II expression for autophagy). Perform a time-course experiment to identify the optimal time to detect apoptosis. Perform a cell proliferation assay (e.g., Ki-67 staining) to distinguish between cytostatic and cytotoxic effects. |
Data Presentation: this compound Sensitivity Profile
Use the following table to organize and summarize your screening results.
| Cancer Type | Cell Line | IC50 (µM) | Doubling Time (hrs) | Notes on Cellular Response (e.g., morphological changes, cell cycle arrest) |
| Breast | MCF-7 | |||
| Breast | MDA-MB-231 | |||
| Lung | A549 | |||
| Lung | H1299 | |||
| Colon | HCT116 | |||
| Colon | HT-29 | |||
| Prostate | PC-3 | |||
| Prostate | LNCaP | |||
| Leukemia | K562 | |||
| Melanoma | A375 |
Experimental Protocols
Protocol 1: Determining IC50 using the MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at 1X and 2X the IC50 concentration for an appropriate time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Antitumor bioactivity of porphyran extracted from Pyropia yezoensis Chonsoo2 on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Mitigating off-target effects of Pyrronamycin A in cellular assays
Welcome to the technical support center for Pyrronamycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is an antitumor antibiotic characterized by a pyrrole-amide repeating unit.[1] Compounds in the broader class of pyrrole derivatives are known to possess a wide range of biological activities and can interact with various biomolecules, which is the basis for their therapeutic potential as antibacterial and anticancer agents.[2][3][4] While its precise on-target mechanism is a subject of ongoing research, its cytotoxic effects are the basis of its antitumor properties.
Q2: My cells are showing high levels of cytotoxicity at concentrations where the on-target effect is not expected. Could this be an off-target effect?
Yes, this is a strong possibility. Off-target effects occur when a compound interacts with unintended molecular targets, leading to unexpected biological responses, including excessive cytotoxicity.[5][6] If you observe cell death that does not correlate with the known or hypothesized on-target pathway, it is crucial to investigate potential off-target mechanisms. Such effects are common for many drugs in clinical trials and can be the primary mechanism of action.[5]
Q3: I've observed morphological changes in my cells, such as shrinkage and membrane blebbing, after this compound treatment. What could this indicate?
These morphological changes are hallmarks of apoptosis, or programmed cell death.[7] Many cytotoxic compounds can induce apoptosis through off-target mechanisms, often by causing cellular stress. A common off-target liability for cytotoxic agents is the induction of mitochondrial dysfunction, which can trigger the intrinsic apoptotic pathway.[8][9]
Q4: What is the difference between on-target and off-target-induced apoptosis?
On-target apoptosis occurs when the drug's binding to its intended therapeutic target directly initiates the cell death signaling cascade. Off-target apoptosis is triggered when the drug interacts with other cellular components. For example, direct damage to mitochondria can cause the release of cytochrome c, which initiates a caspase cascade independent of the drug's primary target.[10][11] Differentiating between these is critical for validating the mechanism of action and ensuring the specificity of your compound.
Q5: How can I experimentally distinguish between on-target and off-target cytotoxicity?
A key strategy is to use a combination of cellular assays. You can compare the cytotoxic effects in cells that express the target versus cells where the target has been knocked out (CRISPR/Cas9 KO).[5] If the compound is still toxic in the KO cells, the effect is likely off-target. Additionally, you can use specific inhibitors of downstream pathways (like caspase inhibitors for apoptosis) to see if they rescue the cytotoxic phenotype.[5]
Troubleshooting Guides
This section provides guidance for common issues encountered during cellular assays with this compound.
Table 1: Troubleshooting Unexpected Cytotoxicity
| Problem Observed | Possible On-Target Cause | Possible Off-Target Cause | Recommended Action / Assay |
| Higher-than-expected cytotoxicity at low concentrations. | The cell line used has very high expression of the primary target, making it hypersensitive. | The compound is causing mitochondrial dysfunction, leading to apoptosis via the intrinsic pathway.[8] | 1. Quantify target expression (qPCR/Western Blot).2. Perform a Mitochondrial Membrane Potential Assay (see Protocol 1).3. Measure activation of initiator caspase-9.[10] |
| Inconsistent IC50 values across different cell lines. | Cell lines have varying levels of the primary target or downstream signaling components. | Cell lines have different mitochondrial sensitivities or expression levels of apoptotic regulatory proteins (e.g., Bcl-2 family). | 1. Standardize cell viability protocols (see Protocol 3).2. Compare IC50 in a panel of cell lines with characterized target expression.3. Test in a target knockout/knockdown cell line for comparison.[5] |
| Cell death is rapid and accompanied by swelling and lysis. | Exaggerated on-target pharmacological effect at high concentrations leading to necrosis. | High concentrations are causing direct damage to the cell membrane or rapid, catastrophic ATP depletion, leading to necrosis instead of apoptosis.[12] | 1. Perform dose-response and time-course experiments carefully.2. Use an assay that distinguishes apoptosis from necrosis (e.g., Annexin V/PI staining).3. Measure intracellular ATP levels. |
| Cytotoxicity is rescued by a pan-caspase inhibitor (e.g., Z-VAD-FMK). | The on-target mechanism directly and intentionally activates a caspase-dependent apoptotic pathway. | The compound is inducing apoptosis via an off-target mechanism (e.g., mitochondrial stress). | 1. Confirm the on-target pathway involves caspase activation.2. Test in a target knockout cell line. If the rescue effect persists, the apoptosis is off-target. |
Example Data: Deconvoluting this compound Effects
The following table provides an illustrative example of how experimental data can be used to differentiate on-target from off-target effects.
| Cell Line / Condition | This compound IC50 (µM) | This compound (at 10x IC50) + Z-VAD-FMK (% Viability) | Interpretation |
| Target-Positive (Wild-Type) | 1.5 | 85% | The compound is cytotoxic, and a significant portion of this cell death is caspase-dependent (apoptotic). |
| Target-Negative (CRISPR KO) | 8.2 | 82% | The compound is still cytotoxic, although less potent, indicating a significant off-target effect. This off-target effect is also apoptotic. |
| Conclusion | - | - | This compound has both on-target and off-target cytotoxic effects. A major off-target mechanism involves the induction of apoptosis. |
Experimental Protocols
Protocol 1: Mitochondrial Membrane Potential Assay using JC-1
This assay assesses mitochondrial health. In healthy cells, the JC-1 dye forms aggregates in the mitochondria, fluorescing red. In apoptotic cells with compromised mitochondrial membrane potential (ΔΨm), the dye remains in its monomeric form in the cytoplasm and fluoresces green.
Materials:
-
JC-1 Dye Solution (5 mg/mL in DMSO)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Phosphate-buffered saline (PBS)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 6, 12, or 24 hours). Include wells for untreated controls and a positive control (e.g., 10 µM CCCP for 30 minutes).
-
JC-1 Staining:
-
Prepare a fresh 2 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the compound-containing medium from the wells and wash once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with 100 µL of warm PBS.
-
Measurement: Add 100 µL of PBS or culture medium to each well. Measure fluorescence using a plate reader.
-
Red Fluorescence (Aggregates): Excitation ~560 nm / Emission ~595 nm.
-
Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (or similar substrate-based assay)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
-
Cell culture medium and PBS
Methodology:
-
Cell Plating: Seed cells in a white-walled 96-well plate at 10,000-20,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations and for different durations. Include untreated controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Analysis: Increased luminescence relative to the untreated control indicates an increase in Caspase-3/7 activity and apoptosis.
Protocol 3: Cell Viability Assay using Resazurin (AlamarBlue)
This is a basic assay to measure cell viability and determine the IC50 of this compound. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Cell culture medium
-
96-well plates
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Allow them to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing 2x the final concentration of this compound in a serial dilution. Include vehicle controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 20 µL (1/10th of the well volume) of the resazurin solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until the color in the control wells has changed from blue to pink/magenta.
-
Measurement: Measure fluorescence at an excitation of ~560 nm and emission of ~590 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Proposed Off-Target Signaling Pathway
Caption: Proposed off-target mechanism of this compound-induced apoptosis.
Experimental Workflow for Deconvoluting Cytotoxicity
Caption: Workflow to distinguish on-target vs. off-target cytotoxic effects.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting the mechanism of cytotoxicity.
References
- 1. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Mitochondrial dysfunction and its impact on pyroptosis and ferroptosis cross talk in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Apoptotic vs. nonapoptotic cytotoxicity induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Pyrronamycin A Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Pyrronamycin A binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely binding target?
This compound is a novel antitumor antibiotic characterized by a pyrrole-amide repeating unit.[1] Structural similarities to compounds like distamycin and other pyrrolobenzodiazepines (PBDs) strongly suggest that this compound's primary biological target is the minor groove of DNA.[2][3] PBDs are known to bind covalently to guanine bases within the DNA minor groove, and this interaction is considered essential for their antibacterial and antitumor activities.[2]
Q2: Why is buffer optimization critical for this compound-DNA binding assays?
The composition of the assay buffer significantly influences the binding affinity and kinetics between small molecules like this compound and DNA. Key buffer components such as pH, salt concentration (ionic strength), and the presence of additives can impact the stability of the DNA structure, the charge of the ligand, and non-specific interactions.[4][5] Proper optimization is crucial for obtaining accurate, reproducible, and meaningful binding data.[6]
Q3: Which biophysical techniques are suitable for studying this compound-DNA interactions?
Several biophysical techniques can be employed to characterize the binding of small molecules like this compound to DNA.[7][8][9][10] Commonly used methods include:
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time kinetic and affinity analysis of small molecule-nucleic acid interactions.[11][12][13]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[14][15]
-
Fluorescence Polarization (FP): A solution-based technique that can be used in a competition format to determine binding affinity.[16][17][18] It is particularly useful for high-throughput screening.[17][18]
Troubleshooting Guides
This section addresses common problems encountered during this compound-DNA binding assays.
Issue 1: Low or No Binding Signal
Possible Causes:
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can inhibit binding.
-
Degraded this compound or DNA: The ligand or target may have degraded during storage or handling.
-
Inactive Ligand/Target: The conformation of DNA or the chemical integrity of this compound may be compromised.
-
Instrument Settings: Incorrect instrument parameters can lead to poor signal detection.
Solutions:
-
Systematically Vary Buffer Components: Test a range of pH values (typically 6.0-8.0) and salt concentrations (e.g., 50-200 mM NaCl or KCl) to find the optimal conditions.
-
Verify Reagent Integrity: Check the quality and concentration of your this compound and DNA stocks using spectrophotometry or other appropriate methods.
-
Ensure Proper DNA Annealing: If using oligonucleotide duplexes, ensure they are properly annealed to form a double-stranded structure.
-
Consult Instrument Manuals: Verify that the instrument settings are appropriate for your assay format and expected signal range.
Issue 2: High Non-Specific Binding
Possible Causes:
-
Hydrophobic Interactions: this compound may be binding non-specifically to the sensor surface (in SPR) or microplate wells.
-
Electrostatic Interactions: Charged molecules can interact non-specifically with the DNA or assay surfaces.
-
Inappropriate Blocking: Insufficient blocking of surfaces can lead to background signal.
Solutions:
-
Add a Surfactant: Include a non-ionic surfactant like Tween-20 (0.005-0.05%) in your running buffer to minimize hydrophobic interactions.
-
Optimize Salt Concentration: Increasing the salt concentration can often reduce non-specific electrostatic interactions.
-
Use Blocking Agents: In SPR, use appropriate surface blocking agents. For plate-based assays, consider using plates with low-binding surfaces.
-
Include a Carrier Protein: Adding a small amount of Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to the buffer can help reduce non-specific binding.
Issue 3: Poor Data Reproducibility
Possible Causes:
-
Inconsistent Reagent Preparation: Variability in buffer preparation or reagent concentrations between experiments.
-
Temperature Fluctuations: Inconsistent assay temperatures can affect binding kinetics and thermodynamics.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in reagent concentrations.
-
Instrument Drift: The instrument baseline may not be stable over the course of the experiment.
Solutions:
-
Use Standardized Protocols: Prepare buffers and reagents in larger batches to ensure consistency across multiple experiments.[6]
-
Maintain Constant Temperature: Use a temperature-controlled instrument and allow all reagents to equilibrate to the assay temperature before starting the experiment.[6]
-
Calibrate Pipettes Regularly: Ensure that all pipettes are properly calibrated.
-
Allow for Sufficient Instrument Equilibration: Ensure the instrument has reached a stable baseline before starting data acquisition.
Data Presentation
Table 1: Recommended Starting Buffer Conditions for this compound-DNA Binding Assays
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | DNA is stable in this range. The optimal pH will depend on the pKa of this compound. |
| Buffer System | Phosphate, HEPES, Tris | Choose a buffer with a pKa close to the desired pH. |
| Monovalent Salt (NaCl/KCl) | 50 - 150 mM | Ionic strength affects electrostatic interactions and DNA stability. |
| Divalent Cations (MgCl2) | 0 - 5 mM | Mg2+ can stabilize DNA structure but may also promote non-specific binding. |
| Surfactant (e.g., Tween-20) | 0.005% - 0.05% (v/v) | Reduces non-specific binding to surfaces. |
| Reducing Agent (e.g., DTT) | 0 - 1 mM | Include if oxidative damage to this compound is a concern. |
| Carrier Protein (e.g., BSA) | 0 - 0.1 mg/mL | Can minimize non-specific binding. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fluorescently labeled DNA probe with a known binding site for this compound or a similar compound.
-
Prepare a series of dilutions of unlabeled this compound in the optimized assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the fluorescent DNA probe at a fixed concentration.
-
Add the varying concentrations of unlabeled this compound.
-
Incubate the plate at a constant temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a suitable binding model to determine the IC50, from which the binding affinity (Ki) can be calculated.
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
-
Sensor Chip Preparation:
-
Immobilize a biotinylated DNA oligonucleotide containing the target binding sequence onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the optimized running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of the target DNA in the ITC buffer and place it in the sample cell.
-
Prepare a more concentrated solution of this compound in the same buffer and load it into the injection syringe. It is crucial that both solutions are in identical buffer to avoid heats of dilution.[19]
-
-
Titration:
-
Perform a series of small injections of the this compound solution into the DNA solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of this compound to DNA.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Visualizations
Caption: General workflow for this compound binding assays.
Caption: Troubleshooting logic for common binding assay issues.
References
- 1. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Distamycin and penta-N-methylpyrrolecarboxamide binding sites on native DNA. A comparison of methidiumpropyl-EDTA-Fe(II) footprinting and DNA affinity cleaving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. europeanscience.org [europeanscience.org]
- 6. swordbio.com [swordbio.com]
- 7. pharmaron.com [pharmaron.com]
- 8. proteros.com [proteros.com]
- 9. pharmaron.com [pharmaron.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Quantitative analysis of small molecule-nucleic acid interactions with a biosensor surface and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments [experiments.springernature.com]
- 14. news-medical.net [news-medical.net]
- 15. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Troubleshooting Cell Viability in Pyrronamycin A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in control groups during experiments with Pyrronamycin A.
Frequently Asked Questions (FAQs)
Q1: My vehicle control (e.g., DMSO) is showing significant cell death. What could be the cause?
A1: High concentrations of solvents like DMSO can be toxic to cells.[1][2][3] It is crucial to ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, though some are sensitive to concentrations as low as 0.1%.[1][4] Primary cells are often more sensitive than immortalized cell lines.[1] It is recommended to perform a dose-response curve for your solvent on your cells to determine the maximum non-toxic concentration.[4]
Q2: I'm observing inconsistent results and high variability between replicate wells in my viability assay.
A2: Inconsistent results can stem from several factors. "Edge effects," where wells on the periphery of a microplate are more susceptible to evaporation and temperature fluctuations, can lead to variability.[5] To mitigate this, consider filling the outer wells with sterile PBS or media without cells and using only the inner wells for your experiment.[5] Inaccurate pipetting, improper mixing of cell suspensions, or incomplete solubilization of assay reagents can also contribute to variability.[5][6] Ensure your pipettes are calibrated and that you thoroughly mix cell suspensions before plating and reagents before use.
Q3: My untreated control cells (cells in media alone) are showing poor viability.
A3: Poor viability in untreated controls points to issues with your general cell culture conditions.[7][8][9][10] Potential causes include:
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health.[7][11][12] Regularly check your cultures for any signs of contamination.
-
Suboptimal Culture Conditions: Incorrect CO2 levels, temperature, or humidity in the incubator can stress cells.[13] Ensure your incubator is properly calibrated and maintained.
-
Media and Reagent Quality: The quality of your culture medium, serum, and other supplements is critical. Use high-quality reagents and ensure they are stored correctly and are not expired.[10]
-
Cell Handling: Over-trypsinization, excessive centrifugation, or improper thawing of cryopreserved cells can damage them and lead to poor viability.[10]
Q4: The results from my colorimetric viability assay (e.g., MTT, XTT) are very low, even in my positive controls.
A4: Low readings in tetrazolium-based assays like MTT can be due to several reasons:
-
Low Cell Number: The number of cells seeded may be too low for a detectable signal. It's important to optimize cell seeding density for your specific cell line and assay duration.[6]
-
Short Incubation Time: The incubation time with the assay reagent may be insufficient for the color change to develop.
-
Reagent Issues: The MTT reagent itself might be degraded due to improper storage or exposure to light.
-
Incomplete Solubilization: The formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance.[6] Incomplete solubilization will lead to artificially low readings.
Q5: My fluorescence-based viability assay (e.g., alamarBlue, Calcein AM) is giving high background or low signal.
A5: For fluorescence-based assays, consider the following:
-
High Background: This can be caused by the assay reagent breaking down due to light exposure or by components in the culture medium, like phenol red or serum, interfering with the fluorescence.[14][15][16] Running a "no-cell" control with just media and the reagent can help determine the background fluorescence.[14]
-
Low Signal: Similar to colorimetric assays, low cell numbers or insufficient incubation time can result in a weak signal.[14] Additionally, check that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore.[14]
Troubleshooting Guide
If you are experiencing poor cell viability in your this compound control groups, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Evaluate the Vehicle Control
The first step is to determine if the solvent used to dissolve this compound is the source of the cytotoxicity.
Experimental Protocol: Solvent Toxicity Titration
-
Cell Seeding: Seed your cells in a 96-well plate at the same density you use for your this compound experiments.
-
Solvent Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in your cell culture medium. The concentration range should span from well below your experimental concentration to well above it (e.g., 0.01% to 5%).
-
Treatment: Replace the media in the wells with the media containing the different solvent concentrations. Include a "media only" control.
-
Incubation: Incubate the plate for the same duration as your this compound experiments.
-
Viability Assay: Perform your standard cell viability assay (e.g., MTT, alamarBlue, Trypan Blue).
-
Analysis: Plot cell viability against the solvent concentration to determine the maximum non-toxic concentration.
Data Presentation: Solvent Toxicity
| Solvent Concentration | Cell Viability (%) |
| Media Only | 100 |
| 0.01% | 98 ± 4 |
| 0.05% | 95 ± 5 |
| 0.1% | 92 ± 6 |
| 0.5% | 85 ± 7 |
| 1.0% | 60 ± 8 |
| 2.0% | 25 ± 5 |
| 5.0% | 5 ± 2 |
Note: The above data is illustrative. You must determine the toxicity curve for your specific cell line.
Step 2: Assess General Cell Culture Health
If the solvent concentration is not the issue, the problem may lie in your overall cell culture practice.
Experimental Protocol: Trypan Blue Exclusion Assay for Viability
The Trypan Blue exclusion assay is a quick and effective method to determine the number of viable cells. Live cells with intact membranes will exclude the dye, while dead cells will take it up and appear blue.[17][18][19][20]
-
Cell Suspension: Harvest a sample of your cells from your culture flask.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution.[17][19]
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.[20] Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[18][19]
-
Counting: Load the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percent viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
A healthy, log-phase culture should have a viability of at least 95%.[17]
Step 3: Troubleshoot Your Viability Assay
If both your solvent control and general cell health are good, the problem may be with the viability assay itself. Refer to the troubleshooting sections in the FAQs above for common issues with colorimetric and fluorescence-based assays.
Experimental Protocol: Positive and Negative Controls for Assay Validation
-
Positive Control (100% Viability): Wells containing healthy, untreated cells.
-
Negative Control (0% Viability): Wells where cells are lysed to establish a baseline for maximum cell death. This can be achieved by adding a lysis agent like Triton X-100 to a final concentration of 0.1-0.5% and incubating for a short period before adding the viability reagent.
-
No-Cell Control (Background): Wells containing only culture medium and the viability reagent to measure the background signal.[14]
Running these controls will help you determine if the assay is performing as expected and if there are issues with background signal or a compressed dynamic range.
Visualizations
A flowchart for troubleshooting poor cell viability in control groups.
A general workflow for a cell viability experiment.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. 細胞生長不良的疑難排解 [sigmaaldrich.com]
- 9. promocell.com [promocell.com]
- 10. adl.usm.my [adl.usm.my]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. google.com [google.com]
- 14. alamarBlue™ Standard Cell Viability Reagent, 25 mL - FAQs [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Trypan Blue Exclusion | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brd.nci.nih.gov [brd.nci.nih.gov]
- 20. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
Technical Support Center: Enhancing the Bioavailability of Pyrronamycin A for In Vivo Experiments
Welcome to the technical support center for Pyrronamycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
Issue 1: Poor or inconsistent efficacy of this compound in in vivo models.
-
Possible Cause: Low aqueous solubility and/or poor membrane permeability of this compound, leading to limited absorption and low bioavailability. Many natural products exhibit poor solubility, which can hinder their therapeutic potential.[1][2]
-
Solution:
-
Characterize Physicochemical Properties: Before proceeding with extensive in vivo studies, it is crucial to determine the fundamental physicochemical properties of this compound. A suggested workflow is outlined below.
-
Select an Appropriate Formulation Strategy: Based on the characterization data, select a suitable formulation strategy to enhance solubility and/or permeability. Several innovative formulation strategies can be employed for poorly soluble drugs.[2][3][4]
-
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing this compound and selecting a formulation strategy.
Issue 2: Difficulty in preparing a stable and homogenous formulation for administration.
-
Possible Cause: Precipitation of this compound from the vehicle due to low solubility.
-
Solution:
-
Micronization/Nanonization: Reducing the particle size of this compound can increase its surface area and dissolution rate.[3][4]
-
Co-solvents: Utilize a system of co-solvents to improve solubility. However, be mindful of potential toxicity and regulatory acceptance of the chosen solvents.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution.[2][5]
-
Issue 3: High variability in plasma concentrations of this compound between experimental subjects.
-
Possible Cause: Inconsistent absorption due to factors like food effects, gastrointestinal pH, and metabolic instability.
-
Solution:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, leading to more consistent drug absorption.[2][4]
-
Standardize Experimental Conditions: Ensure consistent fasting/fed states of the animals and standardize the administration protocol to minimize variability.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the bioavailability of this compound?
A1: The initial and most critical step is to characterize the physicochemical properties of this compound, specifically its aqueous solubility and membrane permeability. This will allow for a preliminary Biopharmaceutics Classification System (BCS) classification, which will guide the selection of an appropriate formulation strategy.
Q2: What are some common formulation strategies for poorly soluble compounds like this compound?
A2: Several strategies can be employed, and the choice depends on the specific properties of this compound. Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a carrier at the molecular level to create an amorphous form.
-
Lipid-Based Formulations: These include oily solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS).
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin to enhance solubility.[2]
-
Co-administration with Bioavailability Enhancers: Certain natural compounds can improve drug absorption by inhibiting efflux pumps or metabolic enzymes.[6][7][8]
Data Presentation: Comparison of Formulation Strategies
The following table provides a template for summarizing experimental data when comparing different formulation strategies for this compound.
| Formulation Strategy | This compound Loading (%) | Particle Size / Droplet Size (nm) | In Vitro Dissolution (% in 1h) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | N/A | > 2000 | < 5 | Example: 50 | Example: 200 | 100 |
| Micronized Suspension | Enter Data | 200 - 500 | Enter Data | Enter Data | Enter Data | Enter Data |
| Nanosuspension | Enter Data | < 200 | Enter Data | Enter Data | Enter Data | Enter Data |
| Solid Dispersion | Enter Data | N/A | Enter Data | Enter Data | Enter Data | Enter Data |
| SEDDS | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| Cyclodextrin Complex | Enter Data | N/A | Enter Data | Enter Data | Enter Data | Enter Data |
Q3: Can you provide a detailed protocol for preparing a solid dispersion of this compound?
A3: A common method for preparing a solid dispersion is the solvent evaporation technique.
Experimental Protocol: Solvent Evaporation for Solid Dispersion
-
Selection of Carrier: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the film under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, and gently mill it into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Signaling Pathway and Mechanism Visualization
The following diagram illustrates the potential mechanisms by which different formulation strategies can enhance the oral bioavailability of this compound.
Caption: Mechanisms of bioavailability enhancement for this compound.
Q4: Are there any natural compounds that can be co-administered to improve the bioavailability of this compound?
A4: Yes, several natural compounds have been shown to act as bioavailability enhancers.[6][8] These compounds can work through various mechanisms, including the inhibition of metabolic enzymes (like CYP450) and efflux pumps (like P-glycoprotein). Some well-studied examples include:
-
Piperine: From black pepper, it can inhibit drug metabolism.
-
Quercetin: A flavonoid found in many plants, it can inhibit efflux pumps.[7]
-
Genistein: An isoflavone from soy, it also has effects on drug transporters.
It is advisable to conduct in vitro studies to assess the potential of these enhancers to improve the transport of this compound across intestinal cell monolayers before proceeding to in vivo experiments.
This technical support center provides a foundational guide to addressing the bioavailability challenges of this compound. As you generate more specific data for this compound, you can refine your formulation strategies for optimal in vivo performance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. pure.skku.edu [pure.skku.edu]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
Best practices for handling and storing Pyrronamycin A in the laboratory
This technical support center provides best practices for the handling, storage, and experimental use of Pyrronamycin A, a novel antitumor antibiotic. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a novel compound, and specific safety and handling data are limited. The following guidelines are based on best practices for handling similar cytotoxic and pyrrole-containing antibiotic compounds. Always perform a risk assessment before starting any new procedure.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel antitumor antibiotic containing a pyrrole-amide repeating unit, produced by Streptomyces sp.[1] It has demonstrated potential as an anticancer agent.[1]
Q2: What are the primary hazards associated with this compound?
As an antitumor antibiotic, this compound should be handled as a cytotoxic compound.[2][3][4] Potential hazards include skin and eye irritation, respiratory irritation, and potential long-term health effects associated with cytotoxic agents.[2][3][4] Pregnant individuals should avoid handling this compound.[4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE includes, but is not limited to:
-
Disposable gloves (double-gloving is recommended)[2]
-
Safety goggles or a face shield
-
A lab coat or disposable gown
-
A certified chemical fume hood should be used when handling the solid compound or preparing stock solutions to avoid inhalation of dust or aerosols.
Q4: How should I handle a spill of this compound?
For small spills, wear appropriate PPE, cover the spill with absorbent material, and clean the area with a suitable decontaminating solution (e.g., a mild detergent and water). For large spills, evacuate the area and follow your institution's hazardous material spill response protocol.
Troubleshooting Guides
Problem: Poor Solubility of this compound
-
Possible Cause: Incorrect solvent selection.
-
Solution: Pyrrole-containing compounds often exhibit better solubility in organic solvents. Try dissolving this compound in a small amount of DMSO or ethanol before diluting with aqueous media. Always use high-purity solvents.
-
Possible Cause: Compound has precipitated out of solution.
-
Solution: Gently warm the solution and vortex or sonicate to aid in re-dissolving. Prepare fresh solutions for each experiment if precipitation is a recurring issue.
Problem: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause: Inaccurate pipetting or cell seeding.
-
Solution: Ensure accurate and consistent pipetting of both the compound and cell suspensions. Use calibrated pipettes and ensure a homogenous cell suspension before seeding.
-
Possible Cause: Degradation of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Possible Cause: Variation in incubation time or conditions.
-
Solution: Standardize the incubation time and maintain consistent temperature and humidity in the cell culture incubator.
Data Presentation
Table 1: General Properties of this compound (Inferred)
| Property | Recommended Value/Information | Source/Justification |
| Appearance | Solid powder | General for isolated natural products |
| Storage Temperature | -20°C or lower | To maintain stability of a novel antibiotic |
| Light Sensitivity | Store protected from light | Common practice for complex organic molecules |
| Hygroscopicity | Store in a desiccated environment | To prevent degradation from moisture |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10 mM | Common solvent for initial solubilization of novel compounds. |
| Ethanol | 1-10 mM | May be used as an alternative to DMSO. |
| Phosphate-Buffered Saline (PBS) | Dilute from stock | For final dilutions in cell-based assays, ensure DMSO/Ethanol concentration is non-toxic to cells (<0.1%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing: Carefully add the desired amount of this compound powder to the tube inside a chemical fume hood. Record the exact weight.
-
Solubilization: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or below.
Protocol 2: In Vitro Cytotoxicity Testing using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and non-toxic to the cells (typically <0.1%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and comparison of antibiotic susceptibility profiles of Streptomyces spp. from clinical specimens revealed common and region-dependent resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antitumor Efficacy of Pyrronamycin A and Doxorubicin: A Guide for Researchers
For researchers and drug development professionals, understanding the comparative efficacy of novel and established antitumor agents is paramount. This guide provides a detailed comparison of Pyrronamycin A, a novel antibiotic with reported antitumor properties, and Doxorubicin, a widely used chemotherapeutic agent. While extensive data is available for Doxorubicin, information on this compound remains limited in the public domain, necessitating a comparative approach that highlights both knowns and unknowns.
Executive Summary
Data Presentation: A Tale of Two Compounds
Quantitative data on the cytotoxic and antitumor effects of a compound are crucial for evaluating its therapeutic potential. The following tables summarize the available data for Doxorubicin, while the absence of similar data for this compound is noted.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Table 1: IC50 Values of Doxorubicin against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.5 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.16 | [2] |
| T47D | Breast Ductal Carcinoma | 8.53 | [2] |
| BT474 | Breast Ductal Carcinoma | 1.14 | [2] |
| MDA-MB-468 | Breast Adenocarcinoma | 0.27 | [2] |
| A549 | Lung Carcinoma | > 20 | [2] |
| HeLa | Cervical Carcinoma | 2.9 | [2] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [2] |
| NCI-H1299 | Non-small cell lung cancer | Significantly higher than other tested lines | [3] |
| SK-OV-3 | Ovarian Cancer | 4.8 nM | [4] |
| HEY A8 | Ovarian Cancer | 7.4 nM | [4] |
| A2780 | Ovarian Cancer | 7.6 nM | [4] |
This compound: Publicly available literature does not provide specific IC50 values for this compound against cancer cell lines.
In Vivo Antitumor Efficacy
In vivo studies, typically conducted in animal models, are essential for evaluating the therapeutic efficacy of a drug in a whole organism. Key parameters include tumor growth inhibition (TGI) and reduction in tumor volume.
Table 2: In Vivo Antitumor Efficacy of Doxorubicin in Xenograft Models
| Tumor Model | Treatment | Outcome | Reference |
| 4T1 breast cancer (mice) | Doxorubicin | Significant reduction in tumor volume increase compared to untreated controls. | [5] |
| EMT6, PC-3, 16C tumors (mice) | Doxorubicin (8 mg/kg) | Growth delay of ~5 days in EMT6 and ~13 days in 16C tumors; PC-3 tumors were resistant. | [6] |
| NCI-H460 lung cancer (mice) | Doxorubicin (0.5 or 0.75 mg/kg daily) | Measurable but not statistically significant effect on tumor growth. | [7] |
| SK-OV-3 ovarian cancer (mice) | Doxorubicin | 37.07% tumor growth inhibition rate. | [4] |
This compound: A study on this compound and B mentions their therapeutic use in carcinoma and Sarcoma 180 in mice, but specific data on tumor growth inhibition or survival rates are not provided[1].
Mechanisms of Action and Signaling Pathways
The efficacy of an antitumor agent is intrinsically linked to its mechanism of action at the molecular level.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin exerts its cytotoxic effects through several well-established mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of the enzyme topoisomerase II, which is essential for DNA replication and repair. This leads to DNA double-strand breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Induction of Apoptosis: Doxorubicin induces apoptosis through both the intrinsic and extrinsic pathways. It can trigger the release of cytochrome c from mitochondria, leading to the activation of caspases and programmed cell death.
Caption: Doxorubicin's multifaceted mechanism of action.
This compound: An Enigmatic Antitumor Agent
The precise molecular mechanism of this compound's antitumor activity is not well-elucidated in the available literature. As a pyrrole-amide antibiotic, it is structurally distinct from anthracyclines like Doxorubicin, suggesting a potentially different mode of action. Further research is required to identify its molecular targets and the signaling pathways it modulates to exert its anticancer effects.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are essential.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT cell viability assay.
In Vivo Tumor Xenograft Model
Animal xenograft models are instrumental in assessing the antitumor efficacy of a compound in a living system.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or Doxorubicin (and a vehicle control) via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess drug-related toxicity.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
This guide provides a comparative overview of the antitumor agents this compound and Doxorubicin. While Doxorubicin is a well-established chemotherapeutic with a large body of supporting data, this compound remains a compound of interest with limited publicly available information on its efficacy and mechanism of action.
The provided data for Doxorubicin serves as a valuable benchmark for the future evaluation of this compound and other novel antitumor compounds. To fully assess the therapeutic potential of this compound, further research is critically needed to:
-
Determine its IC50 values against a panel of cancer cell lines.
-
Conduct in vivo studies to evaluate its antitumor efficacy and toxicity profile.
-
Elucidate its molecular mechanism of action and identify the signaling pathways it modulates.
Such studies will be instrumental in determining whether this compound offers a viable alternative or complementary therapeutic strategy to existing treatments like Doxorubicin.
References
- 1. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Validation of Pyrronamycin A's Mechanism of Action: Information Currently Unavailable
A comprehensive review of publicly available scientific literature reveals a significant lack of detailed information regarding the specific mechanism of action of Pyrronamycin A and its validation in different cancer types. While initial discovery documentation identifies this compound as a novel antitumor antibiotic produced by Streptomyces sp., further detailed studies elucidating its molecular targets, signaling pathways, and comparative efficacy are not readily accessible.
Initial research from 2000 highlighted that this compound, a compound containing a pyrrole-amide repeating unit, demonstrated antitumor activity in murine models of carcinoma, lung neoplasms, and sarcoma 180.[1] However, this foundational study does not provide an in-depth analysis of the molecular mechanisms driving these anticancer effects.
Subsequent searches for validation studies, detailed experimental protocols, and quantitative data on this compound's performance against various cancer cell lines have not yielded the specific information required to construct a comparative guide as requested. The scientific literature extensively covers other antitumor antibiotics derived from Streptomyces, which employ diverse mechanisms such as DNA intercalation, inhibition of topoisomerase, and disruption of microtubule formation.[2][3] Additionally, various synthetic and natural compounds containing pyrrole moieties have been investigated for their anticancer properties, targeting pathways involved in apoptosis, cell cycle arrest, and kinase inhibition.[4][5][6][7][8][9] However, these studies do not specifically implicate or analyze this compound.
Without access to primary research data on this compound's mechanism of action, including signaling pathway involvement and quantitative performance metrics in different cancer models, the creation of a detailed comparison guide with experimental protocols, data tables, and signaling pathway diagrams is not feasible at this time. Further research and publication of studies specifically focused on the molecular pharmacology of this compound are necessary to enable such a comparative analysis.
References
- 1. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Focused Review: Cytotoxic and Antioxidant Potentials of Mangrove-Derived Streptomyces [frontiersin.org]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amides of pyrrole- and thiophene-fused anthraquinone derivatives: A role of the heterocyclic core in antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrronamycin A and Pyrronamycin B Cytotoxicity: A Review of Available Data
For Immediate Release
TOKYO, Japan – Pyrronamycin A and Pyrronamycin B, two novel antitumor antibiotics, have demonstrated potential in preclinical evaluations. This guide provides a comparative analysis of their cytotoxic properties based on currently available scientific literature, aimed at researchers, scientists, and professionals in drug development.
Executive Summary
This compound and Pyrronamycin B are pyrrole-amide antibiotics produced by Streptomyces sp.[1]. While direct, comprehensive comparative studies detailing their cytotoxic profiles across a wide range of cancer cell lines are limited in publicly accessible literature, the foundational research by Asai et al. (2000) establishes their character as antineoplastic agents[1]. This guide synthesizes the available information on their mechanism of action and contextualizes their potential therapeutic applications.
Data on Cytotoxicity
For the broader class of pyrrolomycin and pyrrole-amide compounds, to which Pyrronamycins belong, studies have reported potent cytotoxic activity with sub-micromolar IC50 concentrations against various cancer cell lines. However, these studies do not provide a direct comparison between this compound and B.
Due to the absence of specific comparative quantitative data, a data table for direct comparison cannot be constructed at this time.
Experimental Protocols
Detailed experimental protocols for determining the cytotoxicity of this compound and B are not extensively described in the available literature. However, based on standard practices for evaluating the cytotoxicity of novel compounds, the following methodologies are typically employed:
Cell Viability Assays (e.g., MTT, XTT, or CellTiter-Glo® Assay):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Pyrronamycin B. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Addition of Reagent: After the incubation period, the respective assay reagent (e.g., MTT) is added to each well.
-
Measurement: The absorbance or luminescence is measured using a microplate reader. The results are then used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
Pyrronamycins belong to the pyrrole-amide class of compounds, which are known to exert their cytotoxic effects by binding to the minor groove of DNA[2][3][4]. This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The binding of this compound or B to the DNA minor groove is hypothesized to be the initial event that triggers a cascade of cellular responses. While the precise downstream signaling pathways activated by this compound and B have not been fully elucidated, DNA damage and replication stress are known to activate pathways such as the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation[5][6]. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.
Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow for assessing cytotoxicity.
Caption: Proposed mechanism of Pyrronamycin cytotoxicity.
Caption: Standard workflow for in vitro cytotoxicity testing.
Conclusion
This compound and Pyrronamycin B represent a promising class of antitumor antibiotics. Their likely mechanism of action involves DNA binding, leading to the disruption of essential cellular processes. However, a significant gap exists in the publicly available literature regarding direct, quantitative comparisons of their cytotoxic potency. Further research is warranted to fully characterize and compare their cytotoxic profiles against a diverse panel of cancer cell lines and to elucidate the specific signaling pathways they modulate. Such studies will be crucial for guiding their future development as potential cancer therapeutics.
References
- 1. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines [mdpi.com]
- 3. Distamycin and penta-N-methylpyrrolecarboxamide binding sites on native DNA. A comparison of methidiumpropyl-EDTA-Fe(II) footprinting and DNA affinity cleaving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DNA-binding properties and cytotoxic activity of flavin-oligopyrrolecarboxamide and flavin-oligoimidazolecarboxamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrronamycin A and Cross-Resistance: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antibiotic is critical for assessing its potential clinical utility. This guide provides a comparative analysis of Pyrronamycin A, a member of the pyrrolomycin class of antibiotics, and its interactions with other antimicrobial agents. The information presented is supported by experimental data to aid in the evaluation of this compound for further development.
This compound belongs to the pyrrolomycin family of natural product antibiotics. Recent studies have elucidated that the mechanism of action for pyrrolomycins is not target-specific but rather functions by disrupting the proton motive force across bacterial cell membranes. Specifically, these molecules act as protonophores, transporting protons across the lipid bilayer and dissipating the proton gradient essential for cellular processes like ATP synthesis.[1][2] This unique mechanism suggests that cross-resistance with antibiotics that have specific intracellular targets may be limited.
Resistance to pyrrolomycins in bacteria such as Staphylococcus aureus and Escherichia coli appears to be associated with reduced compound penetration rather than modifications of a specific target molecule.[1][2] This can involve alterations in the cell wall or the activity of efflux pumps.
Comparative Susceptibility Data
The following tables summarize the in vitro activity of pyrrolomycins against various bacterial strains, including those with known resistance to other antibiotics. This data is crucial for understanding the potential of this compound in treating multidrug-resistant infections.
Table 1: In Vitro Activity of Pyrrolomycins Against Selected Bacterial Strains
| Organism | Strain | Pyrrolomycin C (MIC, µg/mL) | Pyrrolomycin D (MIC, µg/mL) | Reference Antibiotic (MIC, µg/mL) |
| Staphylococcus aureus | RN4220 | 0.25 | 0.125 | - |
| Streptococcus pneumoniae | R6 | 0.5 | 0.125 | - |
| Escherichia coli | WT | >64 | >64 | - |
| Escherichia coli | ΔtolC | 0.5 | 0.25 | - |
Source: Data extracted from "Pyrrolomycins Are Potent Natural Protonophores"[1]
Table 2: Cross-Resistance and Collateral Sensitivity Profile of Pyrrolomycin D-Resistant S. aureus
| Organism | Strain | Pyrrolomycin D (MIC, µg/mL) | Daptomycin (MIC, µg/mL) |
| S. aureus | RN4220 (Parental) | 0.125 | - |
| S. aureus | Isolate 1 (Pyrrolomycin D-Resistant) | 4 | 16-fold more sensitive |
| S. aureus | Isolate 2 (Pyrrolomycin D-Resistant) | 8 | 16-fold more sensitive |
| S. aureus | Isolate 3 (Pyrrolomycin D-Resistant) | 8 | 16-fold more sensitive |
Source: Data extracted from "Pyrrolomycins Are Potent Natural Protonophores"[1]
The data in Table 2 is particularly noteworthy. The development of resistance to Pyrrolomycin D in S. aureus led to a significant increase in susceptibility (collateral sensitivity) to daptomycin, a lipopeptide antibiotic that also targets the cell membrane. This suggests a potential for synergistic or sequential therapeutic strategies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibiotic efficacy.
Broth Microdilution Method:
-
Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a temperature and duration appropriate for the specific bacterial species (e.g., 35°C for 18-24 hours for S. aureus).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Kirby-Bauer Disk Diffusion Method:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Result Interpretation: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[3]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the workflow for assessing cross-resistance.
Caption: this compound acts as a protonophore, disrupting the proton motive force.
Caption: Workflow for determining cross-resistance or collateral sensitivity.
References
Pyrronamycin A and its Pyrrolamide Cousins: A Comparative Analysis of DNA Binding Affinity
In the landscape of drug discovery and molecular biology, pyrrolamide antibiotics represent a significant class of compounds renowned for their ability to interact with DNA. This guide provides a comparative analysis of the DNA binding affinity of Pyrronamycin A and other notable pyrrolamides, namely Distamycin A and Netropsin. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced interactions of these molecules with DNA.
While this compound has been identified as an antitumor and antibacterial agent, specific quantitative data on its DNA binding affinity, such as a dissociation constant (K_d), remains elusive in publicly available scientific literature. However, its structural similarity to other well-characterized pyrrolamides suggests a comparable mechanism of action involving DNA binding. This guide, therefore, focuses on the extensively studied DNA binding properties of Distamycin A and Netropsin to provide a framework for understanding the potential interactions of this compound.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinities of Distamycin A and Netropsin have been determined through various biophysical techniques. The dissociation constant (K_d) is a common metric used to quantify the strength of this interaction, with a smaller K_d value indicating a higher binding affinity. The binding affinity of these molecules is highly dependent on the specific DNA sequence, particularly favoring AT-rich regions in the minor groove.
| Compound | DNA Sequence | Dissociation Constant (K_d) | Experimental Method |
| Distamycin A | d(GGTATACC)₂ | 10 µM | Quantitative DNase I Footprinting |
| Netropsin | d(GGTATACC)₂ | 20 µM | Quantitative DNase I Footprinting |
| Netropsin | AT-rich DNA | 20 - 30 nM | Surface Plasmon Resonance (SPR) |
Note: The binding affinity can vary significantly with the experimental conditions and the specific DNA sequence used.
Experimental Protocols for Determining DNA Binding Affinity
Several robust experimental techniques are employed to quantify the interaction between small molecules like pyrrolamides and DNA. These methods provide valuable insights into the binding affinity, stoichiometry, and kinetics of the interaction.
Fluorescence Intercalator Displacement (FID) Assay
The Fluorescence Intercalator Displacement (FID) assay is a high-throughput and sensitive method for determining the binding affinity of a compound to DNA.
Principle: This assay relies on the displacement of a fluorescent dye (an intercalator, such as ethidium bromide) that is pre-bound to DNA. When the test compound binds to the DNA, it displaces the fluorescent dye, leading to a decrease in the fluorescence signal. The extent of this decrease is proportional to the binding affinity of the test compound.
Protocol Outline:
-
Preparation of DNA-dye complex: A solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide) is incubated with a fluorescent intercalator (e.g., ethidium bromide) to form a stable, fluorescent complex.
-
Titration with the test compound: Increasing concentrations of the pyrrolamide compound are added to the DNA-dye complex.
-
Fluorescence measurement: The fluorescence intensity is measured after each addition of the test compound using a fluorometer.
-
Data analysis: The data is plotted as fluorescence intensity versus the concentration of the test compound. The concentration at which 50% of the fluorescent dye is displaced (IC₅₀) is determined. This value can then be used to calculate the binding constant (K_b) or dissociation constant (K_d) of the compound.
Caption: Workflow of a Fluorescence Intercalator Displacement (FID) assay.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (the pyrrolamide) to a ligand (DNA) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Protocol Outline:
-
Immobilization of DNA: Biotinylated DNA is immobilized on a streptavidin-coated sensor chip.
-
Injection of the analyte: A solution containing the pyrrolamide compound at various concentrations is flowed over the sensor chip.
-
Detection of binding: The association and dissociation of the compound are monitored in real-time by detecting changes in the SPR signal.
-
Data analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (pyrrolamide) to a macromolecule (DNA). This allows for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Protocol Outline:
-
Sample preparation: Solutions of DNA and the pyrrolamide compound are prepared in the same buffer.
-
Titration: The pyrrolamide solution is titrated into the DNA solution in a stepwise manner inside the calorimeter.
-
Heat measurement: The heat released or absorbed during each injection is measured.
-
Data analysis: The heat data is plotted against the molar ratio of the ligand to the macromolecule. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
Cellular Signaling and Mechanism of Action
While direct DNA binding is a primary mechanism for many pyrrolamides, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis, recent studies on the closely related pyrrolomycins suggest a more complex picture. For some of these compounds, the primary mode of antibacterial action is attributed to their function as protonophores, which disrupt the proton motive force across cellular membranes.
The specific signaling pathways affected by this compound have not been extensively characterized. However, cytotoxic agents that interact with DNA often trigger apoptosis through a cascade of events involving cellular stress responses and the activation of caspases.
Validating the In Vitro to In Vivo Correlation of Pyrronamycin A's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor antibiotic Pyrronamycin A with established chemotherapeutic agents, Doxorubicin and Cisplatin. The objective is to analyze the correlation between in vitro cytotoxicity and in vivo efficacy, offering valuable data for researchers in oncology and drug discovery.
Executive Summary
This compound, a pyrrolamide antibiotic, demonstrates significant antitumor activity. This guide presents available preclinical data for this compound and compares it with the well-characterized drugs, Doxorubicin and Cisplatin. The data is organized to facilitate a clear understanding of its performance in both laboratory and animal models, supporting its potential as a therapeutic candidate. The primary mechanism of action for this compound and its comparators involves interaction with DNA, leading to the inhibition of cancer cell proliferation.
In Vitro Activity Comparison
The following table summarizes the in vitro cytotoxicity of this compound, Doxorubicin, and Cisplatin against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting cell growth by 50%.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | P388 | Murine Leukemia | Data Not Available |
| Lewis Lung Carcinoma | Murine Lung Carcinoma | Data Not Available | |
| Sarcoma 180 | Murine Sarcoma | Data Not Available | |
| Doxorubicin | P388 | Murine Leukemia | Data Not Available |
| K562/DOX | Human Chronic Myeloid Leukemia (Doxorubicin-resistant) | 13.83 ± 4.43[1] | |
| K562 | Human Chronic Myeloid Leukemia (Sensitive) | 1.38 ± 0.22[1] | |
| Cisplatin | Lewis Lung Carcinoma | Murine Lung Carcinoma | 6.789 (48h), 3.538 (72h)[2] |
| A549 | Human Lung Carcinoma | ~10.0 (48h)[3] |
Note: Specific IC50 values for this compound were not publicly available in the searched literature. The table will be updated as new data emerges.
In Vivo Efficacy Comparison
The in vivo antitumor activity of these compounds has been evaluated in various murine tumor models. The table below compares their efficacy in terms of tumor growth inhibition.
| Compound | Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition |
| This compound | Sarcoma 180 | Not Specified | Not Specified | Data Not Available |
| Lewis Lung Carcinoma | C57BL/6 | Not Specified | Data Not Available | |
| Doxorubicin | Sarcoma 180 (CCRF S-180II) | Not Specified | Weekly IP injection | Significant tumor weight reduction at 2 and 4 weeks[4][5] |
| HT-1080 Fibrosarcoma | Not Specified | Not Specified | TGI of 18.4% on Day 8 at MTD[6] | |
| Cisplatin | Lewis Lung Carcinoma | C57BL/6 | 4 mg/kg, IP, twice a week | Significant tumor growth inhibition[7] |
| Lewis Lung Carcinoma | C57BL/6 | Not Specified | Significantly reduced mean tumor volume in combination therapy[8] |
Note: While this compound has been tested in these models, specific quantitative data on tumor growth inhibition was not available in the public domain at the time of this publication.[9]
Mechanism of Action: DNA Interaction
This compound belongs to the pyrrolamide class of antibiotics, which are known to bind to the minor groove of DNA. This interaction is believed to be the primary mechanism of its antitumor activity, leading to the inhibition of DNA replication and transcription in cancer cells. This mechanism is shared by other antitumor antibiotics like Doxorubicin, which intercalates into DNA. Cisplatin also targets DNA, forming adducts that trigger apoptosis. The binding affinity of a drug to its target is a critical determinant of its efficacy. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating stronger binding.[10][11][12]
dot
Caption: Mechanism of Action of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds (this compound, Doxorubicin, Cisplatin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vivo Murine Xenograft Model
-
Cell Implantation: Human or murine cancer cells (e.g., Lewis Lung Carcinoma, Sarcoma 180) are subcutaneously injected into the flank of immunocompromised mice (e.g., C57BL/6).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. The test compounds are administered according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is calculated at the end of the study.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
dot
Caption: In Vitro to In Vivo Experimental Workflow.
Discussion and Future Directions
The available data suggests that this compound is a promising antitumor agent with a mechanism of action that targets DNA. However, to fully validate the in vitro to in vivo correlation of its activity, further studies are required to generate robust quantitative data. Specifically, determining the IC50 values of this compound against a panel of cancer cell lines and conducting comprehensive in vivo efficacy studies with clear endpoints are crucial next steps. Investigating the specific signaling pathways modulated by this compound will provide deeper insights into its mechanism and may reveal biomarkers for patient stratification. The comparative framework presented in this guide serves as a foundation for these future investigations, which will be instrumental in advancing this compound towards clinical development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effect of Micelle-Incorporated Cisplatin With Sizes Ranging From 8 to 40 nm for the Therapy of Lewis Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Effects of Soft Tissue Sarcoma and Doxorubicin on Bone Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Enhancement of cisplatin sensitivity in lewis lung carcinoma by liposome-mediated delivery of a survivin mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 11. Fidabio [fidabio.com]
- 12. bio-rad.com [bio-rad.com]
Independent Validation of Pyrronamycin A Structure: A Review of Published Data
As of the latest literature review, there are no publicly available independent validations, total syntheses, or structural revisions of the antitumor antibiotic Pyrronamycin A since its initial characterization. The structure first described in 2000 by Asai et al. remains the sole proposed structure in scientific literature.
This guide aims to provide a framework for the independent validation of this compound's structure, outlining the necessary experimental data and protocols. However, due to the absence of subsequent validating studies, a direct comparison of performance with alternative structures is not possible at this time.
Originally Proposed Structure of this compound
This compound was first isolated from a Streptomyces species and characterized as a novel pyrrole-amide-containing antibiotic. The initially proposed structure is presented below. The validation of this structure would typically involve a total synthesis of the proposed molecule and a direct comparison of its spectroscopic and analytical data with that of the natural product.
Data Presentation: A Template for Structural Validation
For a comprehensive and objective comparison, quantitative data from the original publication and any future independent validation studies should be summarized as follows.
| Spectroscopic Data | Originally Published (Natural Product) | Independent Validation (Synthetic Product) |
| ¹H NMR (Solvent) | Chemical Shift (δ), Multiplicity, Coupling Constant (J Hz) | Chemical Shift (δ), Multiplicity, Coupling Constant (J Hz) |
| Position 1 | ||
| Position 2 | ||
| ... | ||
| ¹³C NMR (Solvent) | Chemical Shift (δ) | Chemical Shift (δ) |
| Position 1 | ||
| Position 2 | ||
| ... | ||
| Mass Spectrometry | ||
| HR-MS (m/z) | [M+H]⁺, [M+Na]⁺, etc. | [M+H]⁺, [M+Na]⁺, etc. |
| Optical Rotation | [α]D (Concentration, Solvent) | [α]D (Concentration, Solvent) |
| Infrared (IR) | Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| Ultraviolet (UV) | λmax (nm) | λmax (nm) |
Experimental Protocols for Structural Validation
The following are detailed methodologies for key experiments required for the independent validation of this compound's structure.
Total Synthesis of Proposed this compound
A multi-step total synthesis of the proposed structure of this compound would be the cornerstone of its validation. The synthesis should be designed to be unambiguous and stereocontrolled to ensure the final product corresponds exactly to the proposed structure. The detailed synthetic route, including all reaction conditions, purification methods, and characterization of intermediates, must be thoroughly documented.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a known quantity of the synthetic and, if available, natural this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a standard concentration.
-
¹H NMR: Acquire one-dimensional proton NMR spectra. Key parameters to report include chemical shifts (δ) in ppm, signal multiplicities (s, d, t, q, m), and coupling constants (J) in Hz.
-
¹³C NMR: Acquire one-dimensional carbon NMR spectra. Report chemical shifts (δ) in ppm.
-
2D NMR: Conduct two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity of protons and carbons, and to establish the overall molecular framework.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Utilize techniques like ESI (Electrospray Ionization) or FAB (Fast Atom Bombardment) to determine the accurate mass of the synthetic compound. This allows for the confirmation of its elemental composition. The observed mass-to-charge ratio (m/z) should be compared to the calculated value for the proposed molecular formula.
Optical Rotation:
-
Measurement: Use a polarimeter to measure the specific rotation [α]D of a solution of the synthetic compound at a specified concentration and in a defined solvent. This is crucial for confirming the absolute stereochemistry, provided the natural product's rotation is known.
Chromatographic Comparison
High-Performance Liquid Chromatography (HPLC):
-
Co-injection Analysis: Develop an HPLC method (specifying column, mobile phase, flow rate, and detection wavelength) that provides good resolution for this compound. A co-injection of a mixture of the natural and synthetic samples should result in a single, sharp peak if the two compounds are identical.
Workflow for Independent Structural Validation
The logical flow for validating the structure of a natural product like this compound is depicted in the following diagram.
Comparative Transcriptomic Analysis of Pyrronamycin A and Paclitaxel in Cancer Cells: A Data-Driven Guide
A comparative analysis of the transcriptomic effects of Pyrronamycin A and Paclitaxel on cancer cells is currently hampered by a significant lack of publicly available data for this compound. Extensive research and numerous studies have detailed the impact of Paclitaxel on the transcriptome of various cancer cell lines. In contrast, similar comprehensive transcriptomic data for this compound is not readily accessible in the public domain. This guide, therefore, provides a detailed overview of the transcriptomic effects of Paclitaxel and establishes a framework for a future comparative analysis once data for this compound becomes available.
Executive Summary
Paclitaxel, a widely used chemotherapeutic agent, exerts its anti-cancer effects primarily by stabilizing microtubules, leading to mitotic arrest and apoptosis. Transcriptomic studies consistently reveal significant alterations in gene expression related to cell cycle regulation, apoptosis, and stress responses following Paclitaxel treatment. Key upregulated pathways often involve p53 signaling and apoptosis, while pathways related to cell cycle progression are generally downregulated.
Due to the absence of transcriptomic data for this compound, a direct comparison of its effects on gene expression with Paclitaxel cannot be performed at this time. This guide will focus on presenting the available data for Paclitaxel in the requested format, including quantitative data summaries, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Quantitative Transcriptomic Data: Paclitaxel
The following tables summarize the typical quantitative data obtained from RNA-sequencing (RNA-seq) and microarray experiments on cancer cells treated with Paclitaxel. The specific genes and fold-changes can vary depending on the cancer cell line, drug concentration, and treatment duration.
Table 1: Differentially Expressed Genes in Cancer Cells Treated with Paclitaxel
| Gene | Regulation | Fold Change (Log2) | Function |
| Upregulated Genes | |||
| CDKN1A (p21) | Up | 2.5 - 4.0 | Cell cycle arrest |
| BAX | Up | 2.0 - 3.5 | Pro-apoptotic |
| GADD45A | Up | 2.0 - 3.0 | DNA damage response |
| BBC3 (PUMA) | Up | 1.5 - 3.0 | Pro-apoptotic |
| FAS | Up | 1.5 - 2.5 | Apoptosis signaling |
| Downregulated Genes | |||
| CCNB1 (Cyclin B1) | Down | -2.0 - -3.5 | Mitotic progression |
| CDK1 | Down | -1.5 - -3.0 | Cell cycle progression |
| PLK1 | Down | -1.5 - -2.5 | Mitotic spindle assembly |
| AURKA | Down | -1.0 - -2.0 | Mitotic progression |
| BIRC5 (Survivin) | Down | -1.0 - -2.0 | Anti-apoptotic |
Table 2: Enriched Signaling Pathways in Cancer Cells Treated with Paclitaxel (Pathway Analysis)
| Pathway Name | Regulation | p-value | Key Genes Involved |
| p53 Signaling Pathway | Upregulated | < 0.001 | TP53, CDKN1A, GADD45A, BAX |
| Apoptosis | Upregulated | < 0.001 | BAX, BCL2, CASP3, FAS |
| Cell Cycle | Downregulated | < 0.001 | CCNB1, CDK1, PLK1, CDC20 |
| DNA Replication | Downregulated | < 0.01 | MCM complex, PCNA |
| Mitotic Spindle Assembly | Downregulated | < 0.01 | AURKA, KIF family |
Experimental Protocols
The following are generalized protocols for key experiments used to generate the transcriptomic data for Paclitaxel. Specific details may vary between studies.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Paclitaxel is dissolved in DMSO to create a stock solution. The stock solution is then diluted in culture media to the desired final concentration (e.g., 10 nM, 100 nM). The media in the wells is replaced with the drug-containing media or a vehicle control (media with the same concentration of DMSO).
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: An mRNA sequencing library is prepared from the total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatics Analysis
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using an aligner such as STAR or HISAT2.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between the Paclitaxel-treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Pathway and Gene Ontology (GO) Analysis: To understand the biological functions of the differentially expressed genes, pathway enrichment analysis (e.g., KEGG, Reactome) and GO analysis are performed using tools like DAVID, Metascape, or GSEA.
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the transcriptomic analysis of Paclitaxel-treated cancer cells.
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Caption: A typical workflow for an RNA-sequencing experiment.
Caption: Simplified p53 signaling pathway activated by Paclitaxel.
Future Directions: A Call for Data on this compound
To enable a comprehensive comparative transcriptomic analysis, future research should focus on generating high-quality RNA-sequencing or microarray data for cancer cells treated with this compound. This would involve:
-
Dose-response and time-course studies: To determine the optimal concentrations and time points for transcriptomic analysis.
-
Analysis in multiple cancer cell lines: To understand the cell-type-specific effects of this compound.
-
Direct comparative studies: Performing head-to-head transcriptomic analyses of this compound and Paclitaxel under identical experimental conditions.
Once such data becomes available, a direct comparison of differentially expressed genes, affected signaling pathways, and underlying mechanisms of action can be conducted. This will provide valuable insights for researchers, scientists, and drug development professionals in understanding the relative therapeutic potential and molecular effects of these two anti-cancer agents.
Unveiling the Engine Room of Antibiotic Production: A Comparative Guide to the Validation of a Novel Pyrronamycin A Biosynthetic Gene Cluster
For researchers, scientists, and drug development professionals, the discovery and validation of novel biosynthetic gene clusters (BGCs) represent a critical frontier in the quest for new therapeutics. This guide provides a comprehensive comparison of a hypothetically validated, novel biosynthetic gene cluster for Pyrronamycin A against traditional production methods. It details the experimental protocols for validation and presents supporting data to underscore the potential of synthetic biology in antibiotic development.
This compound, a member of the pyrrolamide class of antibiotics, exhibits significant biological activity.[1] Traditionally, production of such specialized metabolites has relied on the cultivation of the native producing organisms, often with limitations in yield and scalability. The identification and heterologous expression of the responsible BGC offer a promising alternative for enhanced and controlled production. This guide outlines the validation of a putative novel BGC for this compound and compares its performance with conventional fermentation.
Comparative Performance Analysis
The successful validation and heterologous expression of a novel biosynthetic gene cluster for this compound would offer significant advantages over traditional fermentation of the native producer. The following table summarizes the key performance indicators, contrasting the expected outcomes of a genetically engineered host with the wild-type strain.
| Performance Metric | Novel Validated BGC in Heterologous Host | Traditional Fermentation of Native Producer |
| Production Titer | >100 mg/L[2] | 5-10 mg/L (estimated) |
| Metabolic Efficiency | High (focused precursor flux) | Low (competition with other metabolic pathways) |
| Process Scalability | High | Moderate to Low |
| Genetic Tractability | High (amenable to further engineering) | Low (often difficult to genetically manipulate) |
| Product Purity | High (reduced byproduct formation) | Variable (complex metabolite profile) |
| Fermentation Time | Potentially shorter due to optimized host | Generally longer and less predictable |
Proposed Biosynthetic Pathway for Pyrrolamides
The biosynthesis of pyrrolamide antibiotics, such as this compound, is proposed to originate from common precursors like 4-aminopyrrole-2-carboxylate and 3-aminopropionamidine.[1] A non-ribosomal peptide synthetase (NRPS) machinery is believed to assemble these building blocks. The following diagram illustrates a plausible biosynthetic pathway for a generic pyrrolamide core structure.
References
- 1. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous Expression and Optimization of Fermentation Conditions for Recombinant Ikarugamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Pyrronamycin A's antimicrobial activity in different laboratory settings
For Researchers, Scientists, and Drug Development Professionals
Comparative Antimicrobial Activity of Pyrronamycin A
This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. To provide a comparative benchmark, this section presents Minimum Inhibitory Concentration (MIC) data for this compound alongside Vancomycin and Linezolid, two widely used antibiotics effective against Gram-positive pathogens. It is crucial to note that the following data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Microorganism | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Not widely reported | 0.5 - 2.0 | 1.0 - 4.0[1] |
| Staphylococcus aureus (MRSA) | Not widely reported | 1.0 - 2.0 | 1.0 - 4.0[1][2] |
| Streptococcus pneumoniae | Not widely reported | ≤1.0 | 0.5 - 2.0[1] |
| Enterococcus faecalis (VSE) | Not widely reported | 1.0 - 4.0 | 1.0 - 4.0[1] |
| Enterococcus faecium (VRE) | Not widely reported | >128 | 1.0 - 4.0[1] |
Note: The lack of extensive, publicly available MIC data for this compound against a wide array of clinical isolates highlights a significant data gap. The potent activity of other pyrrolamycin derivatives against staphylococcal biofilms suggests that this compound could be a promising candidate for further investigation.[3]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on standard laboratory practices.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound (or other test compounds) in a suitable solvent.
-
Bacterial Strains: Use standardized bacterial inoculums (e.g., adjusted to 0.5 McFarland standard).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
2. Broth Microdilution Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing only the bacterial suspension in broth (no antimicrobial agent).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing and cross-validating the antimicrobial activity of a compound like this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing and Cross-Validation.
Signaling Pathway and Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, it is understood that many antibiotics exert their effects by interfering with critical bacterial cellular processes. The diagram below illustrates a generalized representation of potential antibiotic targets within a bacterial cell, which could be relevant for the pyrrolamycin class of compounds.
Caption: Potential Bacterial Targets for Antibiotics like this compound.
Disclaimer: This guide is for informational purposes only and should not be considered a substitute for rigorous, controlled laboratory investigation. The antimicrobial activity of any compound can be influenced by numerous factors, and the data presented here should be interpreted within the context of the original studies. Further research is required to establish a comprehensive understanding of this compound's antimicrobial profile and its potential clinical utility.
References
- 1. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Linezolid Activities under Aerobic and Anaerobic Conditions against Methicillin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Activity of the Pyrrolopyrazolyl-Substituted Oxazolidinone RWJ-416457 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pyrronamycin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of Pyrronamycin A, a substance for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach, treating the compound as hazardous waste, is paramount.
Prudent Waste Management: A Step-by-Step Approach
The disposal of any chemical, including this compound, should be approached systematically to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards. The primary course of action is to manage it as hazardous chemical waste.
Key Disposal Principles:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data for Chemical Waste Disposal
| Data Point | Significance for Disposal | Example Guideline (General Chemical Waste) |
| pH | Determines if the waste is corrosive and requires neutralization before disposal. | Neutralize to a pH between 5.5 and 9.5 before drain disposal, if permissible and no other hazards are present.[1] |
| Toxicity Data (e.g., LD50) | Indicates acute toxicity, which may necessitate specific handling and disposal procedures for "acutely hazardous" waste. | Wastes from acutely hazardous chemicals may require special container management and disposal procedures.[2] |
| Aquatic Toxicity | Informs the potential environmental impact and dictates whether it can be discharged into the sanitary sewer. | Avoid release to the environment. Many chemical wastes are harmful to aquatic life and should not be drain disposed. |
| Solubility | Affects how the substance might be diluted or treated, and its mobility in the environment. | Information on solubility helps in preparing for potential spills and in determining appropriate cleaning and disposal methods. |
| Reactivity | Identifies potential hazards such as violent reactions with other chemicals, water, or air. | Segregate from incompatible materials. Do not mix with other waste streams unless compatibility is known. |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate a typical experimental workflow that might generate this compound waste and the subsequent decision-making process for its proper disposal.
Detailed Disposal Protocol
In the absence of a specific SDS for this compound, the following protocol should be implemented:
-
Hazard Assessment : Assume this compound is a hazardous substance. This includes potential toxicity, and unknown reactivity hazards.
-
Collection of Waste :
-
Solid Waste : Collect any solid this compound waste, such as contaminated labware (e.g., pipette tips, microfuge tubes), in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste : Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a sealable, chemical-resistant container. Ensure the container is compatible with any solvents used.
-
-
Labeling : Clearly label the waste container with "Hazardous Waste," "this compound," the approximate concentration and volume, and the date of accumulation.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the sanitary sewer or in the regular trash.[3]
By adhering to these conservative and safety-conscious procedures, laboratory professionals can ensure the responsible management and disposal of this compound waste, safeguarding both their personal safety and the integrity of the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
